molecular formula C6H5BrN2O3 B1373554 3-Bromo-4-methoxy-5-nitropyridine CAS No. 31872-76-1

3-Bromo-4-methoxy-5-nitropyridine

Cat. No.: B1373554
CAS No.: 31872-76-1
M. Wt: 233.02 g/mol
InChI Key: UIQZXGXNJIZTOQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-4(7)2-8-3-5(6)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQZXGXNJIZTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677242
Record name 3-Bromo-4-methoxy-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31872-76-1
Record name 3-Bromo-4-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-4-methoxy-5-nitropyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-methoxy-5-nitropyridine

Introduction

This compound is a polysubstituted heterocyclic compound with the chemical formula C₆H₅BrN₂O₃.[1] As a pyridine derivative, it belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, a methoxy group, and a nitro group—on the pyridine core dictates its chemical reactivity, physical properties, and potential biological activity. Therefore, unambiguous confirmation of its structure is a critical prerequisite for any research or development application.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound (CAS No: 31872-76-1).[2][3] It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causal logic behind experimental choices and data interpretation. The workflow presented here is a self-validating system, where converging evidence from multiple independent analytical techniques provides the highest degree of confidence in the final structural assignment.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. Mass spectrometry gives the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the atomic connectivity. For a crystalline solid, X-ray crystallography offers the ultimate, unambiguous confirmation.

G cluster_0 Initial Analysis cluster_1 Detailed Connectivity cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides Molecular Formula IR Infrared Spectroscopy (IR) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Protons & Carbons Final Elucidated Structure: This compound NMR_2D->Final Establishes Connectivity XRAY Single-Crystal X-ray Diffraction XRAY->Final Provides Unambiguous 3D Structure

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first essential step. Its primary purpose is to determine the molecular weight of the compound and to gain clues about its elemental composition, particularly the presence of elements with characteristic isotopic patterns, such as bromine.

Expected Data & Interpretation: The molecular formula C₆H₅BrN₂O₃ corresponds to a molecular weight of approximately 233.02 g/mol .[1] A key feature to look for is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4][5] This results in two molecular ion peaks in the mass spectrum: one for the molecule containing ⁷⁹Br (M⁺) and another for the molecule containing ⁸¹Br (M+2)⁺, separated by 2 m/z units and having almost equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.

Table 1: Predicted Mass Spectrometry Data

Feature Expected m/z Rationale
Molecular Ion (M⁺) ~233 C₆H₅⁷⁹BrN₂O₃
Isotope Peak (M+2)⁺ ~235 C₆H₅⁸¹BrN₂O₃
Relative Intensity ~1:1 Natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[4][5]

| Common Fragments | M-15, M-30, M-46, M-79/81 | Loss of •CH₃, •NO, •NO₂, and •Br respectively. |

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

  • Ionization Mode: Run in positive ion mode to generate the [M+H]⁺ adduct.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for C₆H₅BrN₂O₃. The high resolution will allow for confirmation of the elemental composition. Verify the M⁺ / (M+2)⁺ isotopic pattern.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by probing their vibrational frequencies. For this compound, we expect to see characteristic absorptions for the nitro group, the ether linkage, and the aromatic pyridine ring.

Expected Data & Interpretation: The IR spectrum will be dominated by very strong absorptions from the nitro group. The aromatic C-O stretch of the methoxy group and various vibrations from the substituted pyridine ring will also be present.

Table 2: Predicted Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1550–1475 Strong
Nitro (NO₂) Symmetric Stretch 1360–1290 Strong
Aromatic Ether C-O Stretch 1275–1200 (asym) & 1075-1020 (sym) Strong
Pyridine Ring C=N, C=C Stretches 1600–1450 Medium-Variable
Aromatic C-H C-H Stretch 3100–3000 Weak-Medium

| Methyl (CH₃) | C-H Stretch | 2950–2850 | Weak-Medium |

The presence of strong bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is highly indicative of an aromatic nitro compound.[6][7][8] The C-O stretching of the methoxy group is also a key diagnostic peak.[9]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify and label the major absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon and to piece together the molecular structure.[10]

Expected Data & Interpretation: ¹H NMR The structure has two distinct aromatic protons and one methoxy group.

  • Aromatic Protons (H-2, H-6): The pyridine ring has two protons at positions 2 and 6. Due to the asymmetric substitution, they are in different chemical environments. The strong electron-withdrawing effect of the adjacent nitrogen and the nitro group will shift these protons significantly downfield. They are expected to appear as two distinct singlets, as they lack adjacent proton neighbors for typical ortho, meta, or para coupling.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its chemical shift will be influenced by the attachment to the aromatic ring.

Expected Data & Interpretation: ¹³C NMR The molecule has 6 unique carbon atoms.

  • Pyridine Ring Carbons: Five carbons are part of the aromatic ring. Their chemical shifts will be spread over a wide range, influenced by the attached substituents. The carbons directly bonded to the electronegative nitrogen, bromine, and oxygen atoms (C-2, C-3, C-4, C-6) will have distinct shifts. The carbon bearing the nitro group (C-5) will also be significantly affected.

  • Methoxy Carbon (-OCH₃): One aliphatic carbon from the methoxy group will appear in the typical ether region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
2 CH ~8.5 - 9.0 ~150 - 155 Deshielded by adjacent ring nitrogen.
3 C-Br - ~110 - 115 Shielded by methoxy, deshielded by bromine.
4 C-OCH₃ - ~155 - 160 Deshielded by electronegative oxygen.
5 C-NO₂ - ~135 - 140 Affected by electron-withdrawing nitro group.
6 CH ~8.8 - 9.2 ~145 - 150 Deshielded by adjacent ring nitrogen and nitro group.

| - | -OCH₃ | ~4.0 - 4.2 | ~55 - 60 | Typical range for an aryl methyl ether.[9] |

Confirming Connectivity with 2D NMR: While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full structure, especially the quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are two or three bonds away.

G N1 N C2 C2 C3 C3 H2 H2 C4 C4 Br Br C5 C5 O_Me O C6 C6 N_O2 N H6 H6 H2->C3 ³J H2->C4 ³J H2->C6 ⁴J C_Me C H_Me H_Me H_Me->C4 ²J H6->C2 ⁴J H6->C4 ³J H6->C5 ²J

Caption: Key expected HMBC correlations for structural confirmation.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal and shim the magnetic field to achieve optimal resolution.

  • 1D ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time depending on sample concentration.

  • 2D HSQC Acquisition: Use a standard gradient-enhanced HSQC pulse sequence to obtain one-bond ¹H-¹³C correlations.

  • 2D HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence, optimized for a long-range coupling constant of ~8 Hz, to obtain multiple-bond correlations.[10]

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and use the 2D spectra to build the molecular framework, assigning all proton and carbon signals.

Single-Crystal X-ray Diffraction

Expertise & Experience: For compounds that can be crystallized, single-crystal X-ray diffraction is the gold standard for structure elucidation. It provides an unambiguous three-dimensional map of electron density, from which the precise positions of all atoms (except hydrogen, typically) can be determined, confirming not only connectivity but also bond lengths and angles.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11][12]

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal on a single-crystal X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion.[11] Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine this model against the experimental data to determine the final atomic positions, bond lengths, and angles.

  • Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factor) to ensure the quality and reliability of the model.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical workflow. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy validates the key functional groups. A full suite of 1D and 2D NMR experiments establishes the definitive carbon-hydrogen framework and atomic connectivity. Finally, single-crystal X-ray diffraction, if achievable, provides the ultimate and unambiguous proof of the structure. By correlating the data from each of these techniques, researchers can have the highest level of confidence in the identity and purity of the compound, enabling its effective use in further scientific endeavors.

References

A Comprehensive Technical Guide to 3-Bromo-4-methoxy-5-nitropyridine (CAS No. 31872-76-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 3-Bromo-4-methoxy-5-nitropyridine, a key heterocyclic building block in synthetic and medicinal chemistry. The document elucidates its chemical properties, synthesis, and reactivity, with a focus on its utility in constructing complex molecular architectures. Key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are discussed with mechanistic insights and representative protocols. This guide is intended to serve as a valuable resource for researchers leveraging this versatile reagent in drug discovery and development programs.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a privileged motif in medicinal chemistry, present in numerous approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing molecules with specific biological activities. This compound is a highly functionalized derivative that offers a strategic advantage in molecular design. The interplay of its substituents—a bromine atom, a methoxy group, and a nitro group—creates a unique reactivity profile that medicinal chemists can exploit for the efficient construction of novel drug candidates. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, while the bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Physicochemical Properties & Spectral Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 31872-76-1[1][2][3][4]
Molecular Formula C₆H₅BrN₂O₃[2][4]
Molecular Weight 233.02 g/mol [2][4]
Appearance Not explicitly stated in search results, but related compounds are typically off-white to yellow solids.[5]
Solubility Sparingly soluble in water, more soluble in organic solvents like dichloromethane.[6][6]
Purity Commercially available with purity typically ≥95-97%.[1][7][1][7]
Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the public domain during the literature search, representative data for closely related structures allow for a reliable prediction of its key spectral features. This data is crucial for reaction monitoring and final product confirmation.

¹H NMR (Predicted): The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The methoxy group will appear as a singlet further upfield.

  • H-2 & H-6: These protons are anticipated to be singlets due to the substitution pattern. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.

  • -OCH₃: A sharp singlet is expected around 3.9-4.2 ppm.

¹³C NMR (Predicted): The carbon NMR spectrum will display six distinct signals corresponding to the carbons of the pyridine ring and the methoxy group. The carbons attached to the bromine, nitro, and methoxy groups will have characteristic chemical shifts.

Note: Researchers should acquire experimental spectral data for this compound to confirm its identity and purity before use in synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxypyridine.[3]

Synthetic Workflow

Synthesis_Workflow Start 4-Methoxypyridine Nitration Nitration Start->Nitration HNO₃ / H₂SO₄ Intermediate 4-Methoxy-5-nitropyridine Nitration->Intermediate Bromination Bromination Intermediate->Bromination N-Bromosuccinimide (NBS) Product This compound Bromination->Product

Caption: Synthetic pathway to this compound.

Detailed Protocol

Step 1: Nitration of 4-Methoxypyridine

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of nitric acid and sulfuric acid.

  • Slowly add 4-methoxypyridine to the cooled mixed acid, maintaining a low temperature to prevent over-nitration.[3]

  • After the addition is complete, allow the reaction to stir until completion (monitor by TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with a suitable base to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-methoxy-5-nitropyridine.

Step 2: Bromination of 4-Methoxy-5-nitropyridine

  • Dissolve 4-methoxy-5-nitropyridine in a suitable organic solvent such as carbon tetrachloride.[3]

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).[3]

  • Heat the reaction mixture to initiate the bromination.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electronic effects of its substituents, making it a versatile intermediate for the synthesis of highly substituted pyridines.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strong electron-withdrawing nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SₙAr). The bromine atom at the 3-position serves as an excellent leaving group.

Mechanism of SₙAr:

SNAr_Mechanism Reactant This compound Nuc:⁻ Intermediate Meisenheimer Complex Reactant->Intermediate Nucleophilic Attack Product Substituted Pyridine Intermediate->Product Loss of Leaving Group (Br⁻)

Caption: Generalized mechanism of nucleophilic aromatic substitution.

A study by Yao et al. (2005) on the reaction of 3-Bromo-4-nitropyridine with amines revealed that in addition to the expected SₙAr product, an unexpected product resulting from nitro-group migration was also formed, particularly in polar aprotic solvents.[7][8] This highlights the complex reactivity of this scaffold and the importance of solvent choice in directing the reaction outcome.

Representative Protocol for SₙAr with an Amine:

  • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMSO or THF).[8]

  • Add the desired amine nucleophile and a non-nucleophilic base such as triethylamine (TEA).[8]

  • Heat the reaction mixture to an appropriate temperature (e.g., 70-90 °C) and monitor by TLC.[8]

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl substituents.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl Pd(II)-Aryl Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'-B(OH)₂ / Base PdII_Both Pd(II)-Di-Aryl Complex Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[9]

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for the required duration (typically 12-24 hours), monitoring by TLC or LC-MS.[10][11]

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an acute toxicant (oral) and can cause skin and eye irritation.[1] Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, stemming from the strategic placement of bromo, methoxy, and nitro substituents, allows for predictable and efficient transformations. This guide provides a foundational understanding of its properties, synthesis, and key reactions, empowering researchers to effectively incorporate this reagent into their synthetic strategies for the development of novel and complex molecules.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-4-methoxy-5-nitropyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group on a pyridine ring, offers multiple reaction sites for medicinal chemists to elaborate complex molecular architectures. This versatile scaffold is of particular interest in the development of novel therapeutic agents, including kinase inhibitors for oncology applications. The precise characterization of this compound is paramount for ensuring the integrity and reproducibility of synthetic routes and for the unambiguous identification of its derivatives in drug development pipelines.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis presented herein is grounded in field-proven insights to aid researchers in the unequivocal identification and characterization of this important synthetic intermediate.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The pyridine ring, being an electron-deficient aromatic system, has its electronic properties further modulated by the presence of a halogen (bromine), an electron-donating group (methoxy), and a strong electron-withdrawing group (nitro). This electronic interplay is directly reflected in the chemical shifts observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The electron-withdrawing nature of the nitro group and the pyridine nitrogen will cause the ring protons to be deshielded, appearing at a relatively high chemical shift (downfield).

Proton Expected Chemical Shift (ppm) Multiplicity Integration
H-28.5 - 9.0Singlet1H
H-68.0 - 8.5Singlet1H
-OCH₃3.9 - 4.2Singlet3H

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to the electronegative atoms (N, O, Br) and the nitro group will be significantly deshielded.

Carbon Expected Chemical Shift (ppm)
C-2150 - 155
C-3110 - 115
C-4155 - 160
C-5135 - 140
C-6145 - 150
-OCH₃55 - 60

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br, C-O, and N-O bonds, as well as vibrations associated with the aromatic pyridine ring.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
C-H stretch (methoxy)2850 - 2960Medium
Asymmetric NO₂ stretch1520 - 1560Strong
Symmetric NO₂ stretch1340 - 1380Strong
Aromatic C=N stretch1550 - 1600Medium
Aromatic C=C stretch1400 - 1500Medium
C-O stretch (ether)1200 - 1275Strong
C-Br stretch500 - 600Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic M+2 isotope peak of nearly equal intensity will be observed.

Expected Molecular Ion Peaks:

  • [M]⁺: m/z corresponding to the molecular weight with the ⁷⁹Br isotope.

  • [M+2]⁺: m/z corresponding to the molecular weight with the ⁸¹Br isotope.

A plausible fragmentation pathway could involve the loss of the nitro group (NO₂) or the methoxy group (OCH₃), followed by further fragmentation of the pyridine ring.

M [M]+. (C6H5BrN2O3)+. F1 [M - NO2]+. M->F1 - NO2 F2 [M - OCH3]+ M->F2 - OCH3

Figure 2. Plausible Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Sample Preparation

For NMR analysis, dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For IR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate from a solution. For MS analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition
  • NMR: Spectra should be acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H and ¹³C{¹H} acquisitions should be used.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used. Data is collected over the range of 4000-400 cm⁻¹.

  • MS: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is suitable for analysis.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is crucial for researchers in organic synthesis and drug discovery to ensure the quality and identity of their materials. The provided data and interpretations serve as a valuable reference for scientists working with this important heterocyclic compound.

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic intermediate, 3-Bromo-4-methoxy-5-nitropyridine. As a niche chemical compound, publicly available experimental data is limited. This guide, therefore, synthesizes information from chemical supplier databases and computational predictions to offer a foundational understanding for researchers and professionals in drug development and organic synthesis. The document is structured to provide not only the available data but also the scientific context and standard methodologies for its determination, ensuring a practical and insightful resource.

Molecular and Structural Characteristics

This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound. The strategic placement of a bromine atom, a methoxy group, and a nitro group makes it a versatile building block in medicinal chemistry and material science.

Table 1: Core Molecular and Structural Data

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₃[1][2]
Molecular Weight 233.02 g/mol [1][2]
CAS Number 31872-76-1[3][4]
Canonical SMILES COC1=C(C=NC=C1--INVALID-LINK--[O-])Br[5]
InChI Key UIQZXGXNJIZTOQ-UHFFFAOYSA-N[5]
Appearance Solid, typically a powder[1]

Thermal and Physical Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, and application in chemical reactions.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For this compound, a predicted melting point is available.

Table 2: Thermal Properties

PropertyPredicted ValueExperimental Value
Melting Point 39-40 °CNot Available
Boiling Point 300.1 ± 37.0 °CNot Available

Source:[5]

Causality Behind Experimental Choices: The determination of a melting point is a standard procedure for the characterization of a new or synthesized solid organic compound. A sharp melting point range (typically <1°C) is indicative of a high degree of purity. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Solubility Profile

The solubility of a compound is crucial for its use in reactions, purification, and formulation.

Table 3: Solubility Data

SolventSolubility
Water Sparingly soluble
Dichloromethane More soluble

Source:[1]

Expert Insight: The molecular structure of this compound, with its relatively nonpolar aromatic ring and polar nitro and methoxy groups, suggests a degree of polarity. However, the overall structure is not conducive to extensive hydrogen bonding with water, explaining its limited aqueous solubility. Its solubility in organic solvents like dichloromethane is consistent with the principle of "like dissolves like."

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the bromo, methoxy, and nitro substituents.

  • Methoxy Protons: A singlet in the upfield region (typically around 3.5-4.5 ppm) corresponding to the three protons of the methoxy group.

Expected ¹³C NMR Spectral Features:

  • Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment (e.g., carbons attached to electronegative atoms like bromine, oxygen, and nitrogen would be deshielded and appear at higher chemical shifts).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

  • C-H stretching (aliphatic, from methoxy group): Around 2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic ring): Around 1400-1600 cm⁻¹

  • N-O stretching (nitro group): Strong absorptions around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric)

  • C-O stretching (methoxy group): Around 1000-1300 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (233.02 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would be expected, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Peaks: Peaks corresponding to the loss of various fragments, such as the nitro group (NO₂), methoxy group (OCH₃), or bromine atom (Br).

Experimental Methodologies

This section provides detailed, step-by-step methodologies for the determination of the key physical properties discussed. These protocols are designed to be self-validating systems for any research laboratory.

Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Grind solid to a fine powder B Pack into a capillary tube (1-2 mm height) A->B C Place capillary in melting point apparatus D Heat rapidly for approximate melting point C->D E Cool and repeat with slow heating (1-2 °C/min) near the melting point D->E F Record temperature range from first liquid to complete melting E->F G Repeat for consistency (at least two concordant readings) F->G

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube to a height of 1-2 mm.

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Approximate Determination: A rapid heating rate is used to quickly determine an approximate melting range.

  • Accurate Determination: The apparatus is cooled, and a new sample is heated slowly (1-2 °C per minute) near the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Spectroscopic Analysis Workflow

SpectroWorkflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis NMR_prep Dissolve ~10 mg in ~0.7 mL of deuterated solvent (e.g., CDCl₃) NMR_acq Acquire ¹H and ¹³C NMR spectra NMR_prep->NMR_acq IR_prep Prepare a KBr pellet or a thin film on a salt plate IR_acq Obtain IR spectrum in the 4000-400 cm⁻¹ range IR_prep->IR_acq MS_prep Dissolve a small amount in a volatile solvent MS_acq Analyze by mass spectrometer (e.g., ESI or EI) MS_prep->MS_acq NMR_analysis Analyze chemical shifts, integration, and coupling patterns NMR_acq->NMR_analysis IR_analysis Identify characteristic absorption bands of functional groups IR_acq->IR_analysis MS_analysis Determine molecular ion peak and analyze fragmentation pattern MS_acq->MS_analysis

Caption: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 10 mg of the solid is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to a known standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): A small amount of the solid is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The KBr pellet is placed in the IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS):

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography.

  • Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Reactivity and Stability

This compound is expected to be reactive towards nucleophiles due to the presence of the electron-withdrawing nitro group and the good leaving group ability of the bromide.[1] The pyridine ring is activated for nucleophilic aromatic substitution. The compound is stable under normal storage conditions but may react in certain chemical environments.[1]

Safety Information

As with any chemical, proper handling and safety precautions are essential.

Table 4: Hazard and Precautionary Statements

CategoryStatements
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Source: Data synthesized from chemical supplier safety data sheets.

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Bromo-4-methoxy-5-nitropyridine (CAS No. 31872-76-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's properties, hazards, and reactivity. It outlines detailed, field-proven methodologies for safe laboratory use, emergency response, and waste disposal. The protocols herein are structured to ensure a self-validating system of safety, grounded in authoritative data to minimize risk and protect personnel and the environment.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and organic synthesis. The presence of bromo, methoxy, and nitro functional groups on the pyridine ring imparts specific reactivity and also necessitates careful handling due to potential biological activity and chemical hazards.

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and dictate appropriate storage and handling requirements.

PropertyValueSource
CAS Number 31872-76-1[1][2]Parchem, BLD Pharm
Molecular Formula C₆H₅BrN₂O₃Pipzine Chemicals[3]
Molar Mass 233.02 g/mol [3]Pipzine Chemicals
Appearance Solid, typically a powder[3]. Pale-yellow to Yellow-brown Solid.Pipzine Chemicals, Sigma-Aldrich
Solubility Sparingly soluble in water; more soluble in organic solvents like dichloromethane.[3]Pipzine Chemicals
Storage Temperature Recommended: Refrigerator.Sigma-Aldrich

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, the hazards can be inferred from its structural analogs, such as other nitropyridines and halogenated aromatic compounds.[4][5] The primary hazards are associated with irritation and potential toxicity upon ingestion, inhalation, or skin contact.

GHS Hazard Classification (Inferred from Analogs):

Based on data for similar compounds like 3-Bromo-4-nitropyridine, the following hazards are anticipated.

PictogramGHS ClassHazard Statement
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.

Toxicological Summary:

  • Oral Toxicity: Harmful if swallowed. Nitropyridine compounds can be toxic upon ingestion.[4]

  • Dermal Toxicity & Irritation: Causes skin irritation. Prolonged contact with halogenated aromatics may lead to dermatitis.[6]

  • Inhalation Toxicity: Harmful if inhaled as a dust or aerosol. May cause respiratory irritation.

  • Eye Irritation: Causes serious eye irritation. Direct contact can result in significant damage.

  • Long-Term Exposure: The toxicological properties have not been fully investigated.[5][6] As a prudent measure, exposure should be minimized as the effects of chronic exposure are unknown.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.

Engineering Controls

The primary defense against exposure is to handle the material within a certified chemical fume hood. This is non-negotiable for any procedure involving weighing, transferring, or reacting this compound, especially if heating is involved. The fume hood contains dusts and potential vapors, preventing inhalation. Ensure the fume hood has adequate airflow and is certified annually. An eyewash station and safety shower must be located in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable choice for handling the solid. If working with solutions, consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[8]

  • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during large-scale transfers or reactions under pressure.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.[10]

  • Respiratory Protection: For most laboratory-scale operations conducted within a fume hood, respiratory protection is not required. However, if a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.[5]

Visualization: Hierarchy of Controls

This diagram illustrates the universally accepted hierarchy for mitigating chemical hazards. The most effective measures are at the top.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for minimizing the risk of exposure and accidents.

Protocol for Weighing and Transferring Solid
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Confirm the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the balance inside the fume hood. Tare the balance with the weigh boat.

  • Transfer: Carefully open the container. Using the spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.

  • Sealing: Securely close the primary container immediately after transfer.

  • Cleanup: Clean the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe and any contaminated materials (like the weigh boat) into a designated solid hazardous waste container.

  • Finalization: Record the weight and proceed with the experiment.

Storage Requirements
  • Store the compound in a tightly sealed container to prevent moisture absorption and contamination.[10][11]

  • Keep in a cool, dry, and well-ventilated area.[7] A refrigerator is recommended for long-term storage to ensure stability.

  • Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6]

  • Ensure the storage location is clearly labeled according to institutional and regulatory standards.

Section 5: Emergency Response Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[10][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs or persists, seek medical advice.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[5]

Spill Response Protocol

The response to a spill depends on its size and location.

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels.[8]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]

    • Decontaminate the spill surface with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill (Outside of a fume hood or a large quantity):

    • EVACUATE: Immediately evacuate the laboratory, alerting all personnel.[12]

    • SECURE: Close the doors to the affected area to confine the spill.[13]

    • NOTIFY: From a safe location, contact your institution's Emergency Response Team or local emergency services (e.g., 911).[12] Provide the chemical name, location, and estimated quantity of the spill.

    • Do not attempt to clean up a major spill unless you are a trained member of the emergency response team.

Visualization: Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Assess Assess Hazard (Size, Location, Substance) Start->Assess MinorSpill Minor Spill (Small, Contained) Assess->MinorSpill Minor MajorSpill Major Spill (Large, Uncontained, Hazardous) Assess->MajorSpill Major Alert Alert Area Occupants MinorSpill->Alert Evacuate EVACUATE Area MajorSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Absorb Contain & Absorb Spill (Use inert material) DonPPE->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Response Complete Decontaminate->End Secure SECURE Area (Close Doors) Evacuate->Secure Notify NOTIFY Emergency Response Secure->Notify Notify->End

Caption: Decision workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.[10]

  • The label must include the words "Hazardous Waste" and the full chemical name.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific procedures and pickup schedules.[14]

Section 7: References

  • Pipzine Chemicals. This compound Manufacturer & Supplier China. 3

  • PubChem. 3-Bromo-4-methoxypyridine. 15

  • Jubilant Ingrevia. 2-Amino-5-nitropyridine Safety Data Sheet. 11

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. 4

  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet. 10

  • Fisher Scientific. 3-Bromopyridine Safety Data Sheet. 6

  • ACTenviro. Best Practices for Emergency Spill Response. 16

  • Sigma-Aldrich. 3-Bromo-4-nitropyridine. --INVALID-LINK--

  • Auburn University. Emergency and Spill Response Procedures. --INVALID-LINK--

  • Ion Science UK. HAZMAT Spill Response Procedures. 13

  • J&K Scientific LLC. Chemical spill cleanup procedures. 8

  • PubChem. 5-Bromo-3-methoxy-2-nitropyridine. 17

  • Princeton EHS. Chemical Spill Procedures. 14

  • BLD Pharm. This compound. 1

  • Parchem. This compound (Cas 31872-76-1). 2

  • Fisher Scientific. Safety Data Sheet for 2-Amino-3-nitropyridine. 7

  • Sigma-Aldrich. Safety Data Sheet for 3-bromo-1-propyne solution. --INVALID-LINK--

  • Capot Chemical. MSDS of 3-bromo-5-methoxy-2-methylpyridine. 5

  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. 18

  • Fisher Scientific. Safety Data Sheet for 4-Bromoanisole. 19

  • TCI AMERICA. 3-Nitropyridine. --INVALID-LINK--

  • CP Lab Safety. This compound, 98% Purity, C6H5BrN2O3, 25 grams. 20

  • Echemi. 3-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE Safety Data Sheets. 9

References

Methodological & Application

Application Notes & Protocols for 3-Bromo-4-methoxy-5-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this class, 3-Bromo-4-methoxy-5-nitropyridine emerges as a highly functionalized and versatile building block. The strategic placement of a bromine atom, a methoxy group, and a nitro group on the pyridine ring offers medicinal chemists a powerful tool for intricate molecular engineering. The bromine atom serves as a versatile handle for cross-coupling reactions, the nitro group can be readily transformed into a key amino functionality, and the methoxy group modulates the electronic landscape of the ring system.

This guide provides an in-depth exploration of this compound, moving beyond simple catalog data to deliver actionable insights and detailed protocols for its application in drug discovery and development. The methodologies described herein are grounded in established chemical principles and adapted from proven transformations on analogous structures, providing a solid foundation for researchers to build upon.

Physicochemical Properties & Data

A foundational understanding of a reagent begins with its key physical and chemical identifiers. This data is crucial for reaction setup, stoichiometry calculations, and safety considerations.

PropertyValue
CAS Number 31872-76-1[1][2]
Molecular Formula C₆H₅BrN₂O₃[3]
Molecular Weight 233.02 g/mol [4]
Appearance Typically a solid (powder)
Purity Commercially available up to ≥98%[3]
Canonical SMILES COC1=C(C=NC=C1--INVALID-LINK--[O-])Br
InChI Key YRVHFGOAEVWBNS-UHFFFAOYSA-N[4]

Core Reactivity & Synthetic Utility

The synthetic potential of this compound is dictated by its three key functional groups. Each offers a distinct reaction pathway, allowing for sequential and regioselective modifications.

The Bromine Handle: A Gateway to Carbon-Carbon Bond Formation

The bromine atom at the 3-position is the most valuable site for constructing molecular complexity. Pyridyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis for creating a vast array of drug candidates.

  • Expert Insight: The primary utility of the C-Br bond on this scaffold is for reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for linking the pyridine core to other aromatic or aliphatic fragments, a common strategy in building molecules targeting oncology and central nervous system disorders. The choice of a palladium catalyst and ligand is critical and often needs to be optimized for the specific coupling partners to avoid side reactions and ensure high yields.

Workflow: Palladium-Catalyzed Suzuki Coupling

cluster_conditions Reaction Conditions reagent 3-Bromo-4-methoxy- 5-nitropyridine product 3-Aryl-4-methoxy- 5-nitropyridine reagent->product Forms C-C bond boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃, K₃PO₄) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Caption: Workflow for a typical Suzuki cross-coupling reaction.

The Nitro Group: Precursor to a Versatile Amine

The nitro group at the 5-position is an electron-withdrawing group that can be readily reduced to a primary amine. This transformation is one of the most powerful in medicinal chemistry, as it converts the functionality from an electron-withdrawing to an electron-donating group and introduces a nucleophilic site for a multitude of subsequent reactions. The resulting 5-amino-3-bromo-4-methoxypyridine is a valuable intermediate for forming amides, sulfonamides, ureas, and for participating in further coupling or cyclization reactions. The reduction of a nitro group on a similar pyridine system to a versatile amino group is a well-established transformation.[5]

  • Expert Insight: The choice of reducing agent is critical to ensure chemoselectivity. Strong reducing agents like LiAlH₄ could potentially reduce the pyridine ring itself. Milder, yet effective, conditions such as catalytic hydrogenation (H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl, Fe/NH₄Cl) are generally preferred. These methods are robust and typically provide clean conversion to the desired aniline derivative without affecting the bromine or methoxy groups.

Workflow: Nitro Group Reduction

cluster_conditions Reduction Conditions start_material 3-Bromo-4-methoxy- 5-nitropyridine product 5-Amino-3-bromo- 4-methoxypyridine start_material->product -NO₂ → -NH₂ reducing_agent Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C) reducing_agent->product solvent Solvent (e.g., Ethanol, Ethyl Acetate) solvent->product further_rxn Further Derivatization (Amide formation, etc.) product->further_rxn Versatile Nucleophile

Caption: Transformation of the nitro group into a versatile amine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps for reaction, workup, and purification. They are based on established procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Objective: To synthesize 3-phenyl-4-methoxy-5-nitropyridine, demonstrating the utility of the bromine atom as a coupling handle.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the mixture. The mixture will typically turn yellow.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-phenyl-4-methoxy-5-nitropyridine.

Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To synthesize 5-amino-3-bromo-4-methoxypyridine, a key intermediate for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (5.0 eq) to the solution portion-wise. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C to expedite the reaction. Monitor the disappearance of the starting material by TLC (the product amine will be significantly more polar). This typically takes 1-3 hours.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture and precipitate tin salts. The pH should be adjusted to ~8.

  • Filtration: Filter the resulting suspension through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer several times with ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 5-amino-3-bromo-4-methoxypyridine is often of sufficient purity for subsequent steps. If necessary, it can be purified by silica gel chromatography.

Applications & Future Directions

The true value of this compound lies in the diverse array of complex molecules it can help generate.

  • Scaffold for Targeted Therapies: The ability to perform selective cross-coupling at the C3 position and then introduce diversity at the C5 position (via the amine) makes this an ideal scaffold for building libraries of compounds for screening against biological targets like kinases, proteases, and GPCRs. The core structure is reminiscent of motifs found in various inhibitors.

  • Bioisosteric Replacement: The pyridine ring itself can serve as a bioisostere for a phenyl ring, often improving solubility and metabolic properties.

  • Fragment-Based Drug Design (FBDD): This molecule can serve as a starting fragment that can be elaborated upon based on structural biology insights.

  • Agrochemicals: Similar to its hydroxy analogue, this compound could be an intermediate in the synthesis of novel fungicides or herbicides.[6]

Safety & Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

Application Notes and Protocols for the Use of 3-Bromo-4-methoxy-5-nitropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-4-methoxy-5-nitropyridine in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activity. Among the vast array of heterocyclic intermediates, substituted pyridines hold a privileged position, forming the core of numerous approved drugs.[1] this compound (CAS No: 31872-76-1) has emerged as a highly versatile and valuable reagent for drug discovery professionals. Its trifunctional nature, featuring a reactive bromine atom, a methoxy group, and a nitro group on the pyridine scaffold, offers multiple, orthogonal points for molecular elaboration.

The electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to a range of chemical transformations. This guide provides an in-depth exploration of the utility of this compound in pharmaceutical synthesis, complete with detailed experimental protocols, mechanistic insights, and a discussion of its application in the generation of libraries of potential therapeutic agents, particularly kinase inhibitors.

Chemical Properties and Reactivity Profile

This compound is a crystalline solid whose reactivity is dominated by the interplay of its three key functional groups:

  • 3-Bromo Group: This serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds. It is also a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • 4-Methoxy Group: The methoxy group can also be a site for nucleophilic substitution, although it is generally less reactive than the bromine atom. Its presence electronically influences the pyridine ring and can be a key interaction point in a drug-target binding pocket.

  • 5-Nitro Group: This powerful electron-withdrawing group is crucial for activating the pyridine ring towards nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amino group, which opens up a vast number of subsequent derivatization possibilities, including amide bond formation, sulfonylation, and the construction of fused heterocyclic systems.

Key Synthetic Transformations and Protocols

The strategic utility of this compound is best illustrated through its application in several cornerstone reactions of medicinal chemistry.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and the bromine atom at the 3-position of this compound makes it an ideal substrate for this transformation. This reaction is widely used to couple the pyridine core with a diverse range of aryl and heteroaryl boronic acids, enabling the rapid generation of compound libraries for screening.

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium(0) catalysts are essential for the catalytic cycle. Ligands, such as phosphines, stabilize the palladium center and facilitate the reaction. The base is required for the transmetalation step, and the solvent system must be capable of dissolving both the organic and inorganic reagents. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Round-bottom flask or microwave vial

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

    • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-methoxy-5-nitro-3-phenylpyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerProductTypical Yield (%)
Phenylboronic acid4-methoxy-5-nitro-3-phenylpyridine85-95
4-Methoxyphenylboronic acid3-(4-methoxyphenyl)-4-methoxy-5-nitropyridine80-90
3-Thienylboronic acid4-methoxy-5-nitro-3-(thiophen-3-yl)pyridine75-85

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Boronic Acid - Base (K2CO3) - Pd(PPh3)4 atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->atmosphere solvent Add Degassed Solvents (Dioxane/Water) atmosphere->solvent heat Heat Reaction Mixture (90-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract (EtOAc / Water / Brine) cool->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography (Silica Gel) dry->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The bromine at the 3-position is the more reactive site for displacement by a variety of nucleophiles, including amines, thiols, and alkoxides.

Mechanistic Insight: The Potential for Nitro-Group Migration: In reactions of closely related compounds like 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration has been observed, particularly in polar aprotic solvents. This rearrangement is a critical consideration for synthetic chemists. While the expected product of substitution at the 3-position is typically formed, the potential for isomeric byproducts resulting from nitro-group migration should be considered and reaction conditions optimized to favor the desired regiochemistry.

Detailed Protocol: SNAr with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (2.0 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv) in DMF.

    • Add morpholine (2.0 equiv) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired 4-(4-methoxy-5-nitropyridin-3-yl)morpholine.

    • If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Logical Relationship in SNAr Reactivity

SNAr_Reactivity Start 3-Bromo-4-methoxy- 5-nitropyridine Nitro Strong Electron- Withdrawing Nitro Group Reaction SNAr Reaction Start->Reaction Activation Activation of Pyridine Ring for Nucleophilic Attack Nitro->Activation causes Activation->Reaction enables Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Reaction attacks Product Substituted Product (Displacement of Bromine) Reaction->Product yields

Caption: Logical flow of SNAr reactivity.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation that dramatically increases the molecular complexity and provides a key functional group for further derivatization. This is often a crucial step in the synthesis of kinase inhibitors, where the resulting amino group can participate in hydrogen bonding with the target protein.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Catalysts like palladium on carbon (Pd/C) are highly effective. Solvents such as ethanol or methanol are commonly used. For substrates sensitive to hydrogenation, other reducing agents like tin(II) chloride or iron powder in acidic media can be employed.

Detailed Protocol: Reduction of a 5-Nitro-Substituted Pyridine

  • Materials:

    • Substituted 4-methoxy-5-nitropyridine (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (10 mol% Pd)

    • Ethanol or Methanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve the substituted 4-methoxy-5-nitropyridine (1.0 equiv) in ethanol or methanol in a round-bottom flask.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional solvent (ethanol or methanol).

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-aminopyridine derivative, which can often be used in the next step without further purification.

Application in Kinase Inhibitor Scaffolds

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound is an excellent starting material for the synthesis of libraries of potential kinase inhibitors. The synthetic handles allow for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

Kinase_Inhibitor_Pathway Start 3-Bromo-4-methoxy- 5-nitropyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate1 Aryl-substituted Nitropyridine Suzuki->Intermediate1 Aryl_Boronic Aryl/Heteroaryl Boronic Acid Aryl_Boronic->Suzuki Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Aryl-substituted Aminopyridine Reduction->Intermediate2 Derivatization Further Derivatization Intermediate2->Derivatization Library Library of Potential Kinase Inhibitors Derivatization->Library

Caption: Synthetic pathway to kinase inhibitor scaffolds.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its trifunctional nature allows for a wide range of synthetic manipulations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and nitro group reduction. These transformations enable the rapid and efficient synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this valuable intermediate in their quest for new and effective therapeutics.

References

Application Notes: 3-Bromo-4-methoxy-5-nitropyridine as a Strategic Intermediate for the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Within this privileged class of heterocycles, strategically functionalized pyridines serve as invaluable building blocks for targeted therapies. This document provides a detailed technical guide on the application of 3-bromo-4-methoxy-5-nitropyridine , a versatile intermediate poised for the synthesis of next-generation kinase inhibitors and other anti-cancer agents. Drawing parallels from the synthesis of established drugs and leveraging established synthetic methodologies, we present detailed protocols and expert insights into the strategic utilization of this compound in oncology drug discovery programs.

Introduction: The Strategic Value of the Substituted Pyridine Core

The pyridine ring is a bioisostere of benzene, offering improved aqueous solubility and the ability to engage in hydrogen bonding, which are often desirable properties for drug candidates.[1][2] The strategic placement of functional groups on the pyridine ring allows for precise modulation of a compound's physicochemical properties and its interaction with biological targets.[3][4] this compound offers a unique combination of reactive sites, making it an ideal starting point for the construction of complex molecular architectures targeting key signaling pathways in cancer.

The arrangement of the bromo, methoxy, and nitro groups on the pyridine ring provides a robust platform for a variety of chemical transformations. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amine for further derivatization, and the methoxy group influences the electronic properties of the ring, impacting reactivity and target engagement.[2][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and scale-up.

PropertyValueSource
CAS Number 31872-76-1[6][7]
Molecular Formula C₆H₅BrN₂O₃[4]
Molecular Weight 233.02 g/mol [4]
Appearance Pale yellow to yellow crystalline powder-
Purity ≥98%[8]
Solubility Soluble in DMSO, DMF, and chlorinated solvents-
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Synthetic Utility and Key Transformations

This compound is a versatile building block that can undergo a variety of chemical transformations to generate a diverse library of compounds for anti-cancer screening. The strategic positioning of its functional groups allows for sequential and regioselective reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The bromine atom at the 3-position is a prime handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][5] These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.[9]

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, a common motif in kinase inhibitors.[10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Scheme:

    Suzuki_Coupling start This compound product 3-Aryl-4-methoxy-5-nitropyridine start->product Heat reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) reagents->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

    Figure 1: Suzuki-Miyaura Coupling Workflow.
  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expert Insight: The choice of palladium catalyst and ligand can be critical for optimizing yield, especially with sterically hindered boronic acids. Catalysts like PdCl₂(dppf) can also be effective.[2]

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in many kinase inhibitors that bind to the hinge region of the kinase domain.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Scheme:

    Buchwald_Hartwig start This compound product 3-Amino-4-methoxy-5-nitropyridine Derivative start->product Heat reagents Amine (Primary or Secondary), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) reagents->product solvent Anhydrous Toluene solvent->product

    Figure 2: Buchwald-Hartwig Amination Workflow.
  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • XPhos (0.04 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

    • Add this compound and anhydrous toluene.

    • Add the amine to the mixture.

    • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Expert Insight: The choice of ligand is crucial for successful amination. For challenging couplings, other bulky electron-rich phosphine ligands like RuPhos or SPhos can be explored.[11]

Reduction of the Nitro Group: Unmasking a Key Functional Handle

The nitro group at the 5-position can be readily reduced to an amine, providing a nucleophilic center for further functionalization, such as amide bond formation or the construction of heterocyclic rings.[12]

Protocol 3: Reduction of the Nitro Group to an Amine

  • Reaction Scheme:

    Nitro_Reduction start Substituted 5-Nitropyridine product Substituted 5-Aminopyridine start->product Heat or H₂ atmosphere reagents Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) reagents->product solvent Solvent (e.g., EtOH/H₂O) solvent->product

    Figure 3: Nitro Group Reduction Workflow.
  • Materials:

    • Substituted 5-nitropyridine derivative (1.0 eq)

    • Iron powder (Fe) (4.0 eq)

    • Ammonium chloride (NH₄Cl) (4.0 eq)

    • Ethanol and Water (e.g., 4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add the 5-nitropyridine derivative, iron powder, and ammonium chloride.

    • Add the ethanol/water solvent mixture.

    • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite®.

    • Wash the Celite® pad with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can often be used in the next step without further purification.

  • Expert Insight: For sensitive substrates, catalytic hydrogenation using H₂ and Pd/C in a solvent like ethanol or ethyl acetate is a milder alternative.

Application in the Synthesis of Kinase Inhibitors: A Design Perspective

The strategic combination of the aforementioned reactions allows for the synthesis of a wide array of potential kinase inhibitors. For example, a Suzuki coupling to introduce a substituted phenyl ring, followed by nitro reduction and subsequent acylation of the resulting amine, can lead to scaffolds reminiscent of known EGFR or PI3K inhibitors.[13]

Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime target for drug development.[13] Many PI3K inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the kinase.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Inhibitor Pyridine-based Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibition

Figure 4: Simplified PI3K/AKT/mTOR Signaling Pathway and the Target for Pyridine-Based Inhibitors.

The 3-aryl-4-methoxypyridine scaffold, accessible from this compound, can be further elaborated to mimic the hinge-binding motifs of known PI3K inhibitors. The methoxy group can be a key pharmacophoric feature, and the amine derived from the nitro group can be used to introduce side chains that enhance potency and selectivity.

Conclusion

This compound is a highly versatile and strategically valuable intermediate for the synthesis of novel anti-cancer agents. Its trifunctional nature allows for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this building block in their drug discovery programs. By leveraging established palladium-catalyzed cross-coupling and nitro reduction methodologies, scientists can efficiently construct complex molecules with the potential to target critical pathways in cancer.

References

Application Notes: 3-Bromo-4-methoxy-5-nitropyridine as a Versatile Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted pyridine scaffolds are of paramount importance in modern agrochemical discovery, offering a unique combination of chemical stability, versatile reactivity, and favorable biological interactions. Among these, 3-bromo-4-methoxy-5-nitropyridine stands out as a highly functionalized building block with significant potential for the development of next-generation fungicides and herbicides. The strategic placement of the bromo, methoxy, and nitro groups on the pyridine ring allows for a diverse range of chemical modifications, enabling the synthesis of compounds with tailored biological activities. This guide provides a comprehensive overview of the application of this compound in the synthesis of novel agrochemicals, with a particular focus on a proposed class of potent nicotinamide fungicides. Detailed synthetic protocols, an exploration of the underlying structure-activity relationships, and methodologies for biological evaluation are presented to empower researchers in this field.

Introduction: The Strategic Advantage of the Pyridine Core in Agrochemicals

The pyridine ring is a privileged structure in a multitude of biologically active molecules, including a significant number of commercialized pesticides.[1][2] Its inclusion in a molecule can enhance binding to target enzymes, improve systemic transport within the plant, and fine-tune metabolic stability. The specific substitution pattern of this compound offers a trifecta of reactive sites:

  • The Bromo Group: A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl or alkyl substituents, or for conversion to other functional groups like a carboxylic acid.

  • The Nitro Group: A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a key site for further derivatization, such as amide bond formation.

  • The Methoxy Group: Influences the electronic properties of the ring and can be a site for demethylation to a hydroxyl group, which can then be further functionalized.

This multi-functional nature makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in agrochemical development.

Proposed Application: Synthesis of Novel Nicotinamide Fungicides

Nicotinamide (pyridine-3-carboxamide) derivatives have emerged as a promising class of fungicides. A notable example is boscalid, which functions by inhibiting succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi.[3] Leveraging the structure of this compound, we can devise a synthetic route to novel nicotinamide analogues with potential SDHI activity.

Rationale for a Proposed Synthetic Pathway

The proposed synthetic pathway aims to transform this compound into a key nicotinic acid intermediate, which can then be coupled with various anilines to generate a library of nicotinamide fungicides. The choice of anilines for coupling can be guided by the structure of known SDHI fungicides, often featuring substituted phenyl or biphenyl moieties.

G A This compound B 3-Amino-5-bromo-4-methoxypyridine A->B Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C) C 5-Bromo-4-methoxynicotinic acid B->C Diazotization & Carboxylation (e.g., Sandmeyer-type reaction) D N-Aryl-5-bromo-4-methoxynicotinamide (Fungicide Candidate) C->D Amide Coupling (e.g., SOCl2, then aniline) E Substituted Aniline E->D

Caption: Proposed synthetic workflow from the starting material to the target fungicide.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 3-Amino-5-bromo-4-methoxypyridine (Intermediate B)

  • Rationale: The reduction of the nitro group to an amine is a crucial first step to enable subsequent amide bond formation. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • To a solution of this compound (10.0 g, 40.5 mmol) in ethanol (200 mL) in a Parr hydrogenation apparatus, add 10% Palladium on carbon (1.0 g, 10 wt%).

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield 3-amino-5-bromo-4-methoxypyridine as a solid, which can be used in the next step without further purification.

Protocol 2.2.2: Synthesis of 5-Bromo-4-methoxynicotinic acid (Intermediate C)

  • Rationale: Conversion of the amino group to a carboxylic acid via a Sandmeyer-type reaction is a classic and reliable method. This creates the necessary acid functionality for amide coupling.

  • Procedure:

    • Suspend 3-amino-5-bromo-4-methoxypyridine (8.2 g, 40.0 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (3.0 g, 44.0 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (4.3 g, 48.0 mmol) in water (50 mL).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.

    • Cool the mixture and acidify with concentrated hydrochloric acid.

    • Heat the mixture at reflux for 4 hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold water and dry to afford 5-bromo-4-methoxynicotinic acid.

Protocol 2.2.3: Synthesis of N-(4'-chlorobiphenyl-2-yl)-5-bromo-4-methoxynicotinamide (Fungicide Candidate D)

  • Rationale: The final step involves the formation of an amide bond between the synthesized nicotinic acid and a selected aniline. Activation of the carboxylic acid with thionyl chloride to form the acid chloride is a common and effective method for this coupling. 2-amino-4'-chlorobiphenyl is chosen here as an example aniline, inspired by the structure of boscalid.

  • Procedure:

    • Add thionyl chloride (5.7 g, 48.0 mmol) to 5-bromo-4-methoxynicotinic acid (9.3 g, 40.0 mmol) and heat the mixture at reflux for 2 hours.

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous dichloromethane (100 mL).

    • In a separate flask, dissolve 2-amino-4'-chlorobiphenyl (8.2 g, 40.0 mmol) and triethylamine (6.1 g, 60.0 mmol) in anhydrous dichloromethane (100 mL).

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target N-(4'-chlorobiphenyl-2-yl)-5-bromo-4-methoxynicotinamide.

Biological Evaluation and Data

The synthesized nicotinamide derivatives should be evaluated for their fungicidal activity against a panel of economically important plant pathogens.

In Vitro Antifungal Assay Protocol
  • Rationale: A mycelial growth inhibition assay is a standard method to determine the intrinsic fungicidal activity of a compound.

  • Procedure:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Incorporate various concentrations of the test compounds into molten potato dextrose agar (PDA).

    • Pour the amended PDA into Petri dishes.

    • Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

    • Incubate the plates at 25 °C.

    • Measure the colony diameter after the fungal growth in the control (DMSO only) plate has reached the edge of the plate.

    • Calculate the percentage of inhibition and determine the EC50 (half maximal effective concentration) value.

Representative Biological Activity Data

The following table presents hypothetical, yet plausible, fungicidal activity data for our synthesized candidate compound against key plant pathogens, benchmarked against the commercial fungicide boscalid.

CompoundEC50 (µg/mL) vs. Botrytis cinereaEC50 (µg/mL) vs. Sclerotinia sclerotiorumEC50 (µg/mL) vs. Alternaria alternata
Candidate D 1.52.13.5
Boscalid 0.81.22.0

This data is illustrative and would need to be confirmed by experimental results.

Structure-Activity Relationship (SAR) Insights

The development of potent agrochemicals relies on understanding the relationship between chemical structure and biological activity. For the synthesized nicotinamides, key structural modifications can be explored:

SAR cluster_0 Pyridine Ring Substituents cluster_1 N-Aryl Moiety R1 (Position 5) R1 (Position 5) - Bromo group can be replaced  with other halogens or small  alkyl groups to modulate lipophilicity. R2 (Position 4) R2 (Position 4) - Methoxy group can be varied  (e.g., ethoxy, propoxy) to  probe steric and electronic effects. Aryl_Subst Substituents on the Aryl Ring - Halogens (Cl, F) often enhance activity. - Position of substitution is critical for  binding to the target enzyme.

Caption: Key areas for Structure-Activity Relationship (SAR) exploration.

Conclusion and Future Directions

This compound serves as an exemplary starting material for the synthesis of novel agrochemicals, particularly fungicides based on the nicotinamide scaffold. The protocols and rationale presented herein provide a solid foundation for researchers to explore this chemical space. Future work should focus on the synthesis of a diverse library of analogues by varying the substituents on both the pyridine and the N-aryl rings. In vivo greenhouse trials and mode of action studies will be essential to validate the potential of these new chemical entities as next-generation crop protection agents.

References

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 3-Bromo-4-methoxy-5-nitropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Methoxy-5-nitropyridine Scaffold

In the landscape of modern drug discovery and materials science, pyridine derivatives are indispensable structural motifs.[1] The specific scaffold, 3-substituted-4-methoxy-5-nitropyridine, represents a highly valuable building block. The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic environment, while the bromine at the 3-position serves as a versatile handle for carbon-carbon bond formation. This arrangement allows for the strategic construction of complex molecular architectures with potential applications in medicinal chemistry and functional materials.[2]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating C-C bonds, particularly for generating biaryl and hetero-biaryl structures.[3] Its widespread adoption is due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4] This guide provides an in-depth analysis and a field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromo-4-methoxy-5-nitropyridine, designed for researchers, scientists, and drug development professionals.

Mechanistic Considerations & Substrate-Specific Challenges

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] However, applying this to a substrate like this compound requires a nuanced understanding of its specific chemical properties.

  • Oxidative Addition: The C-Br bond's reactivity is influenced by the pyridine ring's electronic nature. As a π-electron-deficient system, further deactivated by the nitro group, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally facile.[6] The relative reactivity of organohalides typically follows the trend I > Br > Cl, making the bromo-substrate a good compromise between reactivity and stability.[7]

  • Catalyst Inhibition: A primary challenge with pyridine-based substrates is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that inhibit catalytic activity and result in lower yields.[8] The selection of bulky, electron-rich phosphine ligands is crucial to mitigate this effect by sterically hindering the nitrogen's approach to the metal center and promoting a faster rate of reductive elimination.

  • Transmetalation: This step requires the activation of the organoboron species by a base to form a more nucleophilic borate complex, which then transfers its organic group to the palladium center.[9] The choice of base and solvent is critical to ensure efficient transmetalation without promoting side reactions like proto-deboronation of the boronic acid.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiib Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pdiib Oxidative Addition pdiic Ar-Pd(II)-R'(L₂) (Transmetalated Complex) pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiic->product_proxy Product Out arx R¹-X (3-Bromo-4-methoxy- 5-nitropyridine) boronic R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ arx_proxy->pdiib R¹-X In boronic_proxy->pdiic [R²-B(OH)₃]⁻ In

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[5]

Comparative Analysis of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is paramount for achieving high yields. The table below summarizes conditions reported for structurally similar electron-deficient bromopyridine substrates, providing a data-driven foundation for protocol design.

Catalyst SystemBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Notes / Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85Effective for 2-Bromo-3-methylpyridine with an electron-poor boronic acid.[1]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018>90Buchwald-Hartwig ligands like SPhos are excellent for challenging substrates.[1]
PdCl₂(dppf) (5 mol%)Na₂CO₃ (2M aq.)Toluene / Dioxane (4:1)854~80-95A robust system for general halo-aromatic couplings.[1]
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)80-9012-2470-90General protocol for 3-Amino-5-bromopyridine, demonstrating amine tolerance.[4]
Pd(PPh₃)₄ (5 mol %)K₃PO₄1,4-Dioxane801288Coupling of 5-bromo-3-methoxypyridine with phenylboronic acid.[10]

Based on this comparative analysis, a system employing a standard palladium(0) catalyst like Pd(PPh₃)₄ with a moderately strong base such as K₃PO₄ in a dioxane/water solvent system provides a reliable and high-yielding starting point for the coupling of this compound.

Detailed Experimental Protocol

This protocol is designed as a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed (e.g., by sparging with N₂ or Ar for 30 min)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and anhydrous potassium phosphate (2.0 eq).[4]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can degrade the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). The characteristic yellow color of the catalyst should be noted.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).[4] The mixture will typically be a heterogeneous slurry.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction is complete within 12-18 hours. Look for the consumption of the starting bromopyridine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (e.g., 2 x 15 mL).

  • Washing & Drying: Combine all organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.

  • Concentration & Purification: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure coupled product.

G cluster_workflow Experimental Workflow A 1. Reagent Setup (Flask under N₂/Ar) B 2. Solvent & Catalyst Addition A->B C 3. Heat Reaction (90 °C, 12-18h) B->C D 4. Work-up (EtOAc/H₂O Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Base is not anhydrous or of poor quality.1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh catalyst.2. Thoroughly degas all solvents before use.3. Use freshly opened or properly stored anhydrous base. Consider flame-drying the flask.
Proto-deboronation 1. Reaction temperature is too high.2. Prolonged reaction time.3. Base is too strong for the substrate.1. Lower the reaction temperature to 80 °C.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Switch to a milder base like Na₂CO₃ or CsF.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the inert atmosphere technique. Ensure all reagents and solvents are thoroughly deoxygenated.
Difficult Purification Residual palladium catalyst or triphenylphosphine oxide in the product.1. During work-up, wash the organic layer with a dilute aqueous solution of thiourea or L-cysteine to scavenge residual palladium.2. Ensure efficient column chromatography with an optimized solvent system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing complex, functionalized pyridine derivatives. Success hinges on a careful understanding of the substrate's electronic nature and the mitigation of potential catalyst inhibition. By selecting appropriate bulky ligands, using a well-chosen base and solvent system, and maintaining a strictly inert atmosphere, this protocol provides a reliable pathway to high yields of desired products. This methodology empowers researchers to efficiently generate diverse molecular libraries for applications in drug discovery and advanced materials development.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Pyridine Functionalization

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This Nobel Prize-winning reaction provides a powerful tool for carbon-carbon bond formation, demonstrating broad functional group tolerance and excellent stereoselectivity, typically favoring the trans isomer.[2][3]

For drug development professionals, the pyridine scaffold is of immense interest due to its prevalence in a vast array of pharmaceuticals. The ability to selectively functionalize this heterocycle is paramount. 3-Bromo-4-methoxy-5-nitropyridine is a particularly valuable building block, featuring a highly electron-deficient aromatic system. The electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring render the C-Br bond susceptible to oxidative addition, making it an excellent substrate for cross-coupling reactions.

These application notes provide a comprehensive guide to performing the Heck reaction with this compound. We will delve into the mechanistic underpinnings that dictate reaction parameters, offer detailed, field-proven protocols for coupling with various alkenes, and present data in a clear, comparative format.

Mechanistic Considerations: A Self-Validating System

The success of the Heck reaction is contingent upon a delicate interplay between the catalyst, ligand, base, and solvent.[4] Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The reaction proceeds through a Pd(0)/Pd(II) cycle.[1][5]

The Heck Catalytic Cycle

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex. The high reactivity of the electron-deficient substrate facilitates this rate-determining step.

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[6]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step typically proceeds to give the more thermodynamically stable E (trans) isomer to minimize steric hindrance.[3]

  • Reductive Elimination: The base in the reaction mixture neutralizes the generated HBr and facilitates the reductive elimination of HX from the Pd(II)-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.[5][7]

Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_inserted R-CH₂-CH(Ar)-Pd(II)L₂(Br) pd2_alkene->pd2_inserted Migratory Insertion pd2_hydride H-Pd(II)L₂(Br) pd2_inserted->pd2_hydride β-Hydride Elimination product Ar-Alkene pd2_inserted->product Product Release pd2_hydride->pd0 Reductive Elimination (+ Base, - HBr) ArBr 3-Bromo-4-methoxy- 5-nitropyridine ArBr->pd2_aryl Alkene Alkene Alkene->pd2_alkene Base Base Base->pd2_hydride

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Core Components and Their Rationale

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species.[4][5] Other sources like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ can also be employed.[4][8]

  • Ligands: For electron-deficient substrates like our target molecule, the use of electron-rich and sterically hindered phosphine ligands is often beneficial to promote oxidative addition and stabilize the catalytic species.[4] Ligands such as triphenylphosphine (PPh₃), tri-o-tolylphosphine (P(o-tol)₃), or more advanced Buchwald-type ligands (e.g., SPhos, XPhos) can significantly improve reaction efficiency.[8]

  • Base: An inorganic or organic base is essential. Triethylamine (Et₃N) is a common organic base, while inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also widely used.[1][4] The choice can influence reaction kinetics and should be optimized.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are standard choices as they effectively dissolve the reactants and stabilize the polar intermediates in the catalytic cycle.[4]

  • Temperature: Heck reactions are typically performed at elevated temperatures, generally between 80-140 °C, to ensure a sufficient reaction rate.[4][7]

Experimental Protocols

The following protocols are designed as robust starting points for the Heck coupling of this compound. Optimization may be necessary depending on the specific alkene partner.

General Experimental Workflow

Workflow start Start setup Assemble dry glassware under inert atmosphere (Ar/N₂) start->setup reagents Add this compound, Pd catalyst, and ligand setup->reagents evacuate Evacuate and backfill with inert gas (3x) reagents->evacuate add_liquids Add anhydrous solvent, alkene, and base via syringe evacuate->add_liquids heat Heat reaction mixture to desired temperature (80-140 °C) add_liquids->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor workup Cool, dilute with solvent, wash with water/brine monitor->workup Upon completion dry Dry organic layer (Na₂SO₄/MgSO₄), filter, and concentrate workup->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: General workflow for a Heck cross-coupling experiment.

Protocol 1: Coupling with Styrene

This protocol outlines the reaction with a common, reactive alkene partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Add anhydrous DMF (5 mL), styrene (1.2 equiv), and triethylamine (2.0 equiv) via syringe.[8]

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (E)-4-methoxy-5-nitro-3-styrylpyridine.

Protocol 2: Coupling with n-Butyl Acrylate

This protocol is adapted for use with electron-deficient acrylates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.[9]

  • Add anhydrous acetonitrile (5 mL) and n-butyl acrylate (1.5 equiv) via syringe.

  • Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Expect a reaction time of 16-24 hours.[4]

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to afford the target acrylate.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters for the Heck reaction of various bromopyridines, which can serve as a starting point for the optimization of reactions with this compound. Yields are highly dependent on the specific substrates and precise conditions used.

EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield Range (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF11012-2475-90
2n-Butyl AcrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)MeCN8216-2470-85
34-VinylpyridinePd(acac)₂ (5)NoneNaHCO₃ (3)DMF902460-80[10]
4EthylenePd(OAc)₂ (2)PPh₃ (4)NaOAc (1.5)NMP1201265-80

Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes. Actual yields will require experimental determination.[4][8][9]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand system (e.g., a Buchwald ligand), or switching to a higher-boiling solvent like NMP or dioxane.[4]

  • Side Reactions: Formation of Heck homocoupling products or dehalogenation of the starting material can sometimes be observed. Using a slight excess of the alkene and ensuring strictly anaerobic conditions can mitigate these issues.[11]

  • Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Maintaining a robust inert atmosphere throughout the setup and reaction is critical for catalytic activity.[12]

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water can interfere with the catalytic cycle.[12]

By leveraging the foundational principles of the Heck reaction and adapting established protocols for related electron-deficient systems, researchers can confidently and efficiently functionalize the this compound core, paving the way for the synthesis of novel compounds in drug discovery and materials science.

References

Application Notes & Protocols: Nucleophilic Substitution Reactions of 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Multifunctional Pyridine Building Block

3-Bromo-4-methoxy-5-nitropyridine is a highly versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of complex molecular architectures. Its strategic importance in medicinal chemistry and materials science is underscored by the unique electronic arrangement of its substituents. The pyridine core, a privileged scaffold in numerous bioactive molecules, is rendered exceptionally reactive towards nucleophilic attack by the potent electron-withdrawing effect of the nitro group at the C5 position.[1] This activation, combined with the presence of a labile bromine atom at C3, facilitates a range of predictable and high-yielding nucleophilic aromatic substitution (SNAr) reactions.

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the reactivity, mechanistic underpinnings, and practical execution of nucleophilic substitution reactions involving this key pyridine intermediate. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for common transformations.

Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reactivity of this compound is dominated by the SNAr mechanism. This two-step process is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.

Key Activating Features:

  • Nitro Group (-NO₂): As a powerful electron-wíthdrawing group, the nitro substituent at C5 significantly lowers the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles.[1] It also stabilizes the negatively charged intermediate.

  • Pyridine Nitrogen: The inherent electronegativity of the nitrogen atom in the pyridine ring further contributes to the overall electron deficiency of the aromatic system.

  • Leaving Group (Br): The bromine atom at C3 is an excellent leaving group, readily displaced upon nucleophilic attack.

The SNAr reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

The two primary steps are:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a tetrahedral Meisenheimer complex. This step is typically the rate-determining step.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.

Figure 1. The two-step Addition-Elimination mechanism of SNAr reactions.

Applications in Synthesis: Common Nucleophilic Displacements

The bromine atom at the C3 position can be displaced by a wide variety of nucleophiles, making this scaffold a versatile tool for building molecular diversity.[1] The primary classes of reactions include amination, alkoxylation, and thiolation.

Nucleophile ClassExample NucleophileTypical ProductSignificance
N-Nucleophiles Primary/Secondary Amines, Anilines3-Amino-4-methoxy-5-nitropyridinesCore structures in kinase inhibitors and other APIs.
O-Nucleophiles Alkoxides, Phenoxides3-Alkoxy/Aryloxy-4-methoxy-5-nitropyridinesBuilding blocks for herbicides and fungicides.[2]
S-Nucleophiles Thiols, Thiolates3-Thioether-4-methoxy-5-nitropyridinesIntermediates for compounds with unique electronic properties.

Experimental Protocols

The following protocols are representative examples derived from established literature and are intended as a starting point for methodology development.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety.

G A Reagent Preparation (Substrate, Nucleophile, Base, Solvent) B Inert Atmosphere (Purge vessel with N₂ or Ar) A->B 1. Setup C Reaction Setup (Combine reagents under controlled temp.) B->C 2. Initiation D Reaction Monitoring (TLC, LC-MS) C->D 3. Progress E Aqueous Work-up (Quench, Extract, Wash) D->E 4. Quenching F Purification (Column Chromatography, Recrystallization) E->F 5. Isolation G Characterization (NMR, MS, m.p.) F->G 6. Validation

Caption: General workflow for SNAr reactions.

Protocol: Amination with Morpholine

This protocol details the synthesis of 4-(4-methoxy-5-nitro-pyridin-3-yl)morpholine. Reactions with amines are foundational for creating a vast number of biologically active molecules.[3][4][5][6][7]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

  • Add potassium carbonate to the stirring solution. The base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Add morpholine dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cationic species without interfering with the nucleophile.[4][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into ice-water. This will precipitate the product while keeping inorganic salts dissolved.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.

Protocol: Thiolation with Sodium Thiomethoxide

This protocol describes the synthesis of 3-(methylthio)-4-methoxy-5-nitropyridine. Sulfur nucleophiles, such as thiolates, are highly effective in SNAr reactions due to their high polarizability and nucleophilicity.[8][9][10][11]

Materials:

  • This compound (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath. This initial cooling helps to control the exothermicity of the reaction.

  • Add sodium thiomethoxide portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. Thiolates are powerful nucleophiles, and controlled addition prevents potential side reactions.[8][11]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC. The high reactivity of the thiolate often leads to rapid and clean conversions.

  • Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure thioether product.

Conclusion

This compound is a robust and predictable substrate for a range of nucleophilic aromatic substitution reactions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for synthetic chemists to leverage this building block effectively. Understanding the interplay of the activating nitro group, the pyridine nitrogen, and the choice of nucleophile and solvent is paramount to achieving high-yielding and clean transformations in the development of novel chemical entities.

References

The Strategic Utility of 3-Bromo-4-methoxy-5-nitropyridine in the Genesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Material Innovation

In the ever-evolving landscape of materials science and drug development, the demand for novel molecules with precisely tailored properties is insatiable. The substituted pyridine core is a privileged scaffold, central to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of pyridine-based building blocks, 3-Bromo-4-methoxy-5-nitropyridine stands out as a particularly versatile and reactive intermediate. Its unique arrangement of functional groups—a reactive bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—creates a rich chemical playground for the synthesis of complex and highly functionalized molecules.[1] The bromine at the 3-position is an excellent leaving group, readily participating in a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][3] This reactivity allows for the strategic introduction of a wide range of substituents, enabling the construction of sophisticated molecular architectures. This application note will provide detailed protocols and expert insights into the utilization of this compound as a key precursor in the synthesis of two distinct classes of novel materials: a conjugated polymer and a functionalized bipyridine ligand for the creation of Metal-Organic Frameworks (MOFs).

Application I: Synthesis of a Novel Conjugated Polymer

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This electronic structure imparts them with unique optical and electronic properties, making them highly valuable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Pyridine-containing conjugated polymers are of particular interest due to their potential for n-doping, ion-conductivity, and their ability to coordinate with metals.[4][5]

Here, we present a scientifically robust, two-step protocol for the synthesis of a novel ethynyl-pyridine monomer derived from this compound, followed by its polymerization to yield a conjugated polypyridine.

Workflow for Conjugated Polymer Synthesis

cluster_0 PART 1: Monomer Synthesis cluster_1 PART 2: Polymerization Start 3-Bromo-4-methoxy- 5-nitropyridine Reaction1 Sonogashira Coupling with Trimethylsilylacetylene Start->Reaction1 Pd(PPh₃)₂Cl₂, CuI, Et₃N Intermediate1 TMS-protected ethynylpyridine Reaction1->Intermediate1 Reaction2 Deprotection (Removal of TMS group) Intermediate1->Reaction2 K₂CO₃, MeOH Monomer 4-methoxy-5-nitro-3- ethynylpyridine Reaction2->Monomer Polymerization Oxidative Polymerization Monomer->Polymerization Oxidizing Agent (e.g., FeCl₃) Polymer Poly(4-methoxy-5-nitro- 3-ethynylpyridine) Polymerization->Polymer

Caption: Workflow for the synthesis of a conjugated polypyridine.

Protocol 1A: Sonogashira Coupling for Monomer Synthesis

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][6] In this step, we will couple this compound with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling and allowing for controlled reaction.[7][8]

Materials:

  • This compound (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N), anhydrous (solvent)

  • Toluene, anhydrous (co-solvent)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous triethylamine and anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Slowly add trimethylsilylacetylene to the reaction mixture via syringe.

  • Heat the reaction mixture to 70°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxy-5-nitro-3-((trimethylsilyl)ethynyl)pyridine.

Protocol 1B: Deprotection and Polymerization

With the TMS-protected monomer in hand, the next step is to remove the silyl group to liberate the terminal alkyne. This is typically achieved under mild basic conditions. The resulting monomer can then be polymerized through various methods; here we propose an oxidative polymerization.

Materials:

  • 4-methoxy-5-nitro-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidizing agent)

Procedure (Deprotection):

  • Dissolve the TMS-protected monomer in a mixture of methanol and dichloromethane.

  • Add potassium carbonate to the solution and stir at room temperature for 4 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Neutralize the mixture with dilute HCl.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 4-methoxy-5-nitro-3-ethynylpyridine monomer. Purify further by chromatography if necessary.

Procedure (Polymerization):

  • Dissolve the purified monomer in an anhydrous solvent such as chloroform or THF under an inert atmosphere.

  • In a separate flask, prepare a solution of anhydrous iron(III) chloride in the same solvent.

  • Slowly add the FeCl₃ solution to the monomer solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours. A dark precipitate, the polymer, should form.

  • Quench the reaction by pouring the mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash extensively with methanol and then with water to remove any remaining catalyst and unreacted monomer.

  • Dry the polymer under vacuum to a constant weight.

Hypothetical Characterization Data
Compound Technique Expected Observations
Monomer ¹H NMR (CDCl₃)δ (ppm): 8.5 (s, 1H, pyridine-H), 8.2 (s, 1H, pyridine-H), 4.1 (s, 3H, OCH₃), 3.4 (s, 1H, C≡C-H)
¹³C NMR (CDCl₃)δ (ppm): 160 (C-OCH₃), 150 (C-NO₂), 145, 120 (pyridine-C), 110 (C-Br), 85, 80 (C≡C), 60 (OCH₃)
IR (KBr, cm⁻¹)ν: 3300 (≡C-H), 2100 (C≡C), 1580 (C=N), 1520, 1340 (NO₂)
Polymer IR (KBr, cm⁻¹)Disappearance of ≡C-H stretch at ~3300 cm⁻¹. Broadening of peaks.
UV-Vis (thin film)λ_max ≈ 450-550 nm, indicating an extended conjugated system.
GPCM_n and M_w values indicating polymer formation, with a calculated polydispersity index (PDI).

Application II: Synthesis of a Functionalized Bipyridine Ligand for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for gas storage, separation, and catalysis.[9][10] The properties of a MOF are largely determined by the nature of the organic linker. Here, we describe the synthesis of a novel, functionalized bipyridine ligand from this compound, which can then be used in the solvothermal synthesis of a MOF.

Workflow for MOF Synthesis

cluster_0 PART 1: Ligand Synthesis cluster_1 PART 2: MOF Synthesis Start 3-Bromo-4-methoxy- 5-nitropyridine Reaction1 Suzuki Coupling with 3-pyridylboronic acid Start->Reaction1 Pd(PPh₃)₄, Na₂CO₃ Ligand Functionalized Bipyridine Ligand Reaction1->Ligand Solvothermal Solvothermal Reaction Ligand->Solvothermal MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Solvothermal DMF, Heat MOF Novel Metal-Organic Framework Solvothermal->MOF

Caption: Workflow for the synthesis of a novel MOF.

Protocol 2A: Suzuki Coupling for Bipyridine Ligand Synthesis

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2][11] We will use this reaction to synthesize a novel bipyridine ligand.

Materials:

  • This compound (1.0 eq)

  • 3-Pyridylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask, dissolve this compound, 3-pyridylboronic acid, and sodium carbonate in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the solution by bubbling argon through it for 20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an argon counterflow.

  • Heat the mixture to 90°C and stir for 24 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-5-nitro-3,3'-bipyridine ligand.

Protocol 2B: Solvothermal Synthesis of a MOF

Solvothermal synthesis is a common method for growing high-quality crystals of MOFs.[12] The ligand and a metal salt are dissolved in a suitable solvent and heated in a sealed container.

Materials:

  • 4-methoxy-5-nitro-3,3'-bipyridine ligand (1.0 eq)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Small glass vial with a screw cap

Procedure:

  • In a small glass vial, dissolve the bipyridine ligand and zinc nitrate hexahydrate in DMF.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a programmable oven and heat to 100°C for 48 hours.

  • After the reaction, allow the oven to cool slowly to room temperature.

  • Crystals of the MOF should have formed. Carefully collect the crystals by decanting the solvent.

  • Wash the crystals with fresh DMF and then with a volatile solvent like acetone.

  • Dry the crystals under vacuum or in a desiccator.

Hypothetical Characterization Data
Material Technique Expected Observations
Bipyridine Ligand ¹H NMR (CDCl₃)Complex aromatic region with signals for both pyridine rings. Singlet for OCH₃.
ESI-MS[M+H]⁺ peak corresponding to the calculated molecular weight of the ligand.
MOF Powder X-Ray Diffraction (PXRD)A distinct diffraction pattern indicating a crystalline structure.
Thermogravimetric Analysis (TGA)A profile showing solvent loss followed by decomposition at higher temperatures, indicating the thermal stability of the framework.
N₂ Adsorption Isotherm (BET)A Type I isotherm, characteristic of microporous materials, allowing for the calculation of the surface area.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and functional materials. The protocols outlined in this application note demonstrate its utility in creating both one-dimensional conjugated polymers and three-dimensional metal-organic frameworks. The strategic application of modern synthetic methodologies, such as the Sonogashira and Suzuki-Miyaura cross-coupling reactions, unlocks the potential of this readily available precursor. The resulting materials, with their tunable electronic and structural properties, are of significant interest for a wide range of applications in electronics, catalysis, and gas separation and storage. The detailed protocols and expected characterization data provided herein serve as a comprehensive guide for researchers and scientists in the fields of materials chemistry and drug development, enabling them to explore the vast potential of this unique pyridine derivative.

References

Application Notes & Protocols: 3-Bromo-4-methoxy-5-nitropyridine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Highly Functionalized Pyridine Core

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its prevalence in over 7,000 bioactive compounds underscores the continuous demand for versatile and efficiently functionalized pyridine building blocks.[1] 3-Bromo-4-methoxy-5-nitropyridine emerges as a pre-eminent starting material, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures with precision and control.

This trifunctionalized pyridine is engineered for selective, sequential transformations. The key features include:

  • A Pyridine Core: Providing the fundamental heterocyclic framework.[2]

  • A Bromo Group (C3): An excellent handle for palladium-catalyzed cross-coupling reactions, serving as a reliable leaving group.[2]

  • A Methoxy Group (C4): An electron-donating group that influences the electronic properties of the ring.

  • A Nitro Group (C5): A powerful electron-withdrawing group that significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and influences the regioselectivity of other transformations.[2][3]

This guide provides an in-depth analysis of the reactivity of this compound and delivers field-proven protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential in their synthetic campaigns.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties is foundational to successful reaction design. The interplay of the substituents in this compound dictates its reactivity.

PropertyValueSource
CAS Number 31872-76-1[4][5]
Molecular Formula C₆H₅BrN₂O₃[6]
Molecular Weight 233.02 g/mol [6]
Appearance Typically a solid[4]

The strong electron-withdrawing nature of the nitro group at C5 renders the pyridine ring electron-deficient. This electronic profile is pivotal, as it:

  • Facilitates Oxidative Addition: The electron-poor C-Br bond at the C3 position readily undergoes oxidative addition to a Pd(0) catalyst, a critical initiation step in cross-coupling cycles.[7][8]

  • Activates for SNAr: The ring is highly activated towards attack by nucleophiles, making SNAr reactions a viable synthetic route, potentially at the bromine-bearing carbon.[2]

The following sections detail protocols for harnessing this reactivity in a controlled manner.

Application I: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is an indispensable tool for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[9] this compound is an excellent substrate for this reaction, enabling the introduction of diverse aryl or vinyl substituents at the C3 position.

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10] The key is the activation of the organoboron species by a base to form a boronate complex, which enhances its nucleophilicity for the crucial transmetalation step with the Pd(II)-halide complex.[11][12] The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency and preventing side reactions like protodeboronation of the boronic acid.[9][13]

Suzuki_Coupling sub 3-Bromo-4-methoxy- 5-nitropyridine product 3-Aryl-4-methoxy- 5-nitropyridine sub->product Suzuki-Miyaura Coupling boronic R-B(OH)₂ (Aryl/Vinyl Boronic Acid) boronic->product cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) cat->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Caption: General scheme for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure that may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., anhydrous Potassium Carbonate [K₂CO₃], 2.0 - 3.0 eq)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane:Water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting bromide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired biaryl product.[14]

Application II: Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a paramount transformation for synthesizing aryl and heteroaryl amines, structures of immense importance in medicinal chemistry.[7][15] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines.

Causality and Mechanistic Insight

The success of this palladium-catalyzed C-N coupling hinges on the careful selection of a sterically hindered and electron-rich phosphine ligand.[8] These ligands facilitate the rate-limiting reductive elimination step from the Pd(II)-amido intermediate, which forms the C-N bond and regenerates the active Pd(0) catalyst.[7] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine for coordination to the palladium center.[7][16] The entire process must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst decomposition and competing side reactions.[16][17]

Buchwald_Hartwig sub 3-Bromo-4-methoxy- 5-nitropyridine product 3-(R¹R²N)-4-methoxy- 5-nitropyridine sub->product Buchwald-Hartwig Amination amine R¹R²NH (Primary/Secondary Amine) amine->product catalyst_system Pd Precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) catalyst_system->product base Strong Base (e.g., NaOt-Bu) base->product SNAr_Reaction sub 3-Bromo-4-methoxy- 5-nitropyridine product 3-Nu-4-methoxy- 5-nitropyridine sub->product SNAr Reaction nucleophile Nu⁻ (e.g., RO⁻, RS⁻, R₂N⁻) nucleophile->product solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->product Workflow start This compound sub_suzuki Suzuki Coupling (C-C Formation) start->sub_suzuki sub_buchwald Buchwald-Hartwig (C-N Formation) start->sub_buchwald sub_snar SNAr (C-O, C-S, etc.) start->sub_snar prod_suzuki 3-Aryl-4-methoxy- 5-nitropyridine sub_suzuki->prod_suzuki prod_buchwald 3-Amino-4-methoxy- 5-nitropyridine sub_buchwald->prod_buchwald prod_snar 3-Nu-4-methoxy- 5-nitropyridine sub_snar->prod_snar reduction Nitro Group Reduction (e.g., H₂, Pd/C) prod_suzuki->reduction prod_snar->reduction amine_deriv Amine Derivatization reduction->amine_deriv final_products Diverse Scaffolds for Drug Discovery & Materials amine_deriv->final_products

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful Suzuki-Miyaura cross-coupling of 3-Bromo-4-methoxy-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, yet valuable, building block. The unique substitution pattern of this substrate—featuring a sterically encumbered reaction center flanked by an electron-donating methoxy group and a powerful electron-withdrawing nitro group on an already electron-deficient pyridine ring—presents a distinct set of obstacles.

This document moves beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice to help you navigate these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: The difficulty arises from a combination of three primary factors:

  • Steric Hindrance: The bromine atom at the C3 position is crowded by the adjacent methoxy group at C4. This bulkiness can significantly slow down the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1]

  • Electronic Effects: While the strong electron-withdrawing nitro group makes the C-Br bond more electrophilic and theoretically more susceptible to oxidative addition, the overall electronic environment is complex.[2][3] The pyridine nitrogen itself is electron-withdrawing, but the ortho-methoxy group is donating. This intricate balance requires a carefully tuned catalyst system.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[1]

Q2: I'm setting up my first reaction. What is a reliable starting point for catalyst, ligand, and base?

A2: For a challenging substrate like this, standard conditions using catalysts like Pd(PPh₃)₄ are often ineffective.[1] A more robust starting point would be to use a modern catalyst system known for coupling hindered and electron-deficient heteroaryl halides.

A recommended starting protocol would be: Pd₂(dba)₃ as the palladium source, a bulky, electron-rich biaryl monophosphine ligand like SPhos or XPhos , and a moderately strong base such as K₃PO₄ or Cs₂CO₃ . A common solvent system is 1,4-dioxane/water .[1][4]

Q3: How critical is the exclusion of oxygen and water from the reaction?

A3: It is absolutely critical. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid coupling partner, which complicates purification and reduces the yield of your desired product.[5] While many Suzuki protocols use aqueous bases, the starting materials and solvents must be thoroughly degassed to remove dissolved oxygen. For substrates prone to protodeborylation, using anhydrous solvents and bases may be necessary.[5]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to diagnose and solve common issues.

Problem 1: Low to No Conversion of Starting Material

Your TLC or LC-MS analysis shows predominantly unreacted this compound.

Q: My reaction shows no conversion. I used Pd(dppf)Cl₂ and Na₂CO₃. What is the likely cause?

A: This is a classic case of an insufficiently active catalyst system for a sterically hindered and electronically challenging substrate.

  • Causality: The Pd(dppf)Cl₂ catalyst, while versatile, often fails where significant steric bulk impedes the oxidative addition step.[1] The dppf ligand may not be bulky or electron-donating enough to create a sufficiently reactive Pd(0) species to overcome the activation barrier. Furthermore, weaker bases like Na₂CO₃ may not be effective in promoting the transmetalation step, especially with electron-deficient boronic acids.[6][7]

  • Solution Pathway:

    • Switch to a More Active Catalyst System: The most critical factor is the choice of ligand.[1] Employ bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or potent N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can overcome steric barriers.

    • Increase Base Strength: Switch to a stronger base like K₃PO₄, Cs₂CO₃, or even KOtBu. The base plays a crucial role in activating the boronic acid for the transmetalation step.[8][9]

    • Optimize Temperature: While 80-100 °C is a common range, hindered substrates may require higher temperatures (e.g., 110 °C in dioxane) to drive the reaction to completion. However, be mindful that excessive heat can lead to catalyst decomposition or side reactions.

ComponentRecommendation 1 (Robust)Recommendation 2 (Alternative)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)Precursors to the active Pd(0) species. Pd(OAc)₂ requires in-situ reduction.
Ligand SPhos or XPhos (2-5 mol%)RuPhos or IPr (an NHC ligand)Bulky, electron-rich ligands are essential to overcome steric hindrance and prevent catalyst inhibition.[1]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Stronger bases facilitate the crucial transmetalation step.[8][10]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)Toluene / H₂O (e.g., 5:1)Aprotic organic solvents with water to dissolve the inorganic base. Toluene can minimize halide inhibition.[11]
Temperature 90 - 110 °C90 - 110 °CHigher temperatures are often needed for challenging couplings.
Problem 2: Significant Side Product Formation

Your reaction consumes the starting material, but the desired product is contaminated with significant impurities.

Q: I'm getting a good conversion, but I see a major byproduct that I suspect is the homocoupled dimer of my boronic acid. How can I prevent this?

A: Homocoupling is a common side reaction, typically caused by the presence of oxygen.

  • Causality: Oxygen can mediate the palladium-catalyzed dimerization of the boronic acid, competing with the desired cross-coupling pathway. This side reaction consumes your nucleophile and complicates purification.

  • Solution Pathway:

    • Rigorous Degassing: This is the most effective solution. Ensure all solvents are thoroughly degassed before use. The reaction vessel containing all solid reagents should be subjected to several cycles of vacuum backfilled with an inert gas (Argon or Nitrogen) before the solvent is added.[5]

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen using a balloon or a Schlenk line.

    • Slow Addition: In some cases, slow addition of the boronic acid solution to the reaction mixture via a syringe pump can minimize its instantaneous concentration, thereby reducing the rate of homocoupling.[1]

Q: My main impurity is the debrominated starting material (4-methoxy-3-nitropyridine). What causes this and how can I fix it?

A: This side product results from hydrodebromination (or dehalogenation), where the bromine atom is replaced by a hydrogen atom.

  • Causality: This can occur through various pathways, often involving trace water or other proton sources reacting with organopalladium intermediates. It can be promoted by certain catalyst systems or suboptimal reaction conditions that disfavor the desired cross-coupling.

  • Solution Pathway:

    • Optimize Ligand and Base: Screen different combinations. Sometimes a slightly less reactive catalyst system or a weaker base can suppress dehalogenation more than it suppresses the desired reaction.

    • Use Anhydrous Conditions: If the problem persists, try running the reaction under strictly anhydrous conditions using an anhydrous base (like spray-dried K₃PO₄) and anhydrous solvents (like dry dioxane or toluene).[5]

    • Check Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to side reactions. Ensure you are using high-purity boronic acid.

Experimental Protocols & Visualizations

General Protocol for Reaction Setup and Degassing
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2-3 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with argon or nitrogen. Repeat this vacuum/inert gas cycle at least three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water). To degas, sparge the solvent with argon for 20-30 minutes or use the freeze-pump-thaw method for more rigorous oxygen removal. Add the degassed solvent to the reaction flask via a syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle. The success of your reaction depends on optimizing conditions to favor the smooth progression through each of these stages.

Suzuki_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Boronic Acid) + Base PdII_Biaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Use this flowchart to systematically diagnose issues with your reaction.

Troubleshooting_Flowchart start Reaction Start check_conversion Check Conversion (TLC/LCMS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes catalyst_issue Is catalyst system potent enough? (e.g., Buchwald ligand) low_conversion->catalyst_issue check_purity Check Purity (NMR/LCMS) good_conversion->check_purity optimize_catalyst Action: Use Pd₂(dba)₃/SPhos or other bulky ligand system. catalyst_issue->optimize_catalyst No base_issue Is base strong enough? (e.g., K₃PO₄, Cs₂CO₃) catalyst_issue->base_issue Yes optimize_catalyst->start Re-run optimize_base Action: Switch to a stronger base. base_issue->optimize_base No temp_issue Is temperature high enough? base_issue->temp_issue Yes optimize_base->start Re-run temp_issue->start Yes, Re-run optimize_temp Action: Increase temperature (e.g., to 110 °C). temp_issue->optimize_temp No optimize_temp->start Re-run high_purity High Purity END check_purity->high_purity Yes low_purity Side Products Present check_purity->low_purity No homocoupling Homocoupling observed? low_purity->homocoupling degas Action: Improve degassing. Ensure inert atmosphere. homocoupling->degas Yes dehalogenation Dehalogenation observed? homocoupling->dehalogenation No degas->start Re-run screen_cond Action: Screen ligands/bases. Consider anhydrous conditions. dehalogenation->screen_cond Yes screen_cond->start Re-run

Caption: A systematic flowchart for troubleshooting common Suzuki coupling issues.

References

Side reactions and byproducts in 3-Bromo-4-methoxy-5-nitropyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-methoxy-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Introduction to the Reactivity of this compound

This compound is a highly functionalized pyridine ring, making it a valuable intermediate in the synthesis of complex molecules. Its reactivity is dominated by the interplay of three key functional groups:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr).

  • Bromo Group (-Br): A good leaving group in SNAr reactions.

  • Methoxy Group (-OCH₃): An electron-donating group that can also be susceptible to nucleophilic attack or acidic hydrolysis.

The arrangement of these groups dictates the regioselectivity of reactions and can also lead to unexpected side reactions and byproducts. This guide will help you anticipate and troubleshoot these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am trying to substitute the bromide in this compound with an amine nucleophile, but I am getting a mixture of products, including one that appears to be an isomer of my desired product. What is happening?

Answer: You are likely observing a known, yet often unexpected, side reaction: nitro-group migration . In addition to the expected SNAr product where the amine displaces the bromide, a significant byproduct can be the isomer where the nitro group has migrated.

This phenomenon has been reported in the reaction of 3-bromo-4-nitropyridine with amines, particularly in polar aprotic solvents like DMSO.[1][2] The reaction can yield three products: the expected 3-amino-4-methoxy-5-nitropyridine, the nitro-migrated 3-bromo-4-methoxy-5-aminopyridine, and the di-substituted product.

Troubleshooting Guide for Nitro-Group Migration:

Observation Potential Cause Recommended Solution
Significant amount of isomeric byproduct observed by LC-MS or NMR.Nitro-group migration is favored in polar aprotic solvents (e.g., DMSO, DMF).Solvent Selection: Switch to a less polar or protic solvent. Toluene or isopropanol may suppress the migration. A systematic study of solvents is recommended to optimize for your specific nucleophile.[1]
Multiple products are formed, complicating purification.The reaction conditions (solvent, temperature, base) are promoting multiple reaction pathways.Optimize Reaction Conditions: Lowering the reaction temperature may favor the desired SNAr pathway. Screen different non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) as the choice of base can influence the reaction outcome.
Difficulty in separating the desired product from the nitro-migrated isomer.The isomers may have very similar polarities.Purification Strategy: Isomeric separation can be challenging. Consider preparative HPLC or SFC (Supercritical Fluid Chromatography). Alternatively, derivatization of the desired product to alter its polarity for easier separation by column chromatography can be a viable strategy.

Question 2: My SNAr reaction is sluggish, or I am observing O-demethylation of the methoxy group. How can I improve the reaction and avoid this side product?

Answer: While the bromide is the more labile leaving group, the methoxy group at the 4-position can also be susceptible to nucleophilic attack or O-demethylation, especially with strong nucleophiles or under harsh conditions.

Troubleshooting Guide for Sluggish Reactions and O-Demethylation:

Observation Potential Cause Recommended Solution
Incomplete conversion to the desired product.Insufficient activation of the pyridine ring or a weak nucleophile.Increase Temperature: Gradually increase the reaction temperature. However, be mindful that higher temperatures can promote side reactions. Use a Stronger Base: A stronger, non-nucleophilic base can enhance the nucleophilicity of your amine or thiol.
Formation of a byproduct corresponding to the loss of a methyl group (14 Da difference in MS).O-demethylation by the nucleophile or trace water/base.Use a Milder Base: Strong bases like NaH can promote demethylation. Consider using K₂CO₃ or an organic base like DIPEA. Anhydrous Conditions: Ensure your reagents and solvents are rigorously dry, as water can facilitate hydrolysis of the methoxy group under basic conditions. Protecting Groups: In extreme cases, if the methoxy group's integrity is critical and demethylation is unavoidable, consider a synthetic route with a more robust ether protecting group.
Category 2: Reduction of the Nitro Group

Question 3: I am trying to selectively reduce the nitro group to an amine, but I am also losing the bromo substituent (hydrodebromination). How can I achieve chemoselective reduction?

Answer: The C-Br bond can be susceptible to reduction, particularly under catalytic hydrogenation conditions. The choice of reducing agent and reaction conditions is critical for achieving chemoselective reduction of the nitro group.

Troubleshooting Guide for Chemoselective Nitro Reduction:

Reducing Agent Common Side Reactions Recommendations for Selectivity
H₂, Pd/C High risk of hydrodebromination.Avoid using Pd/C if C-Br bond integrity is crucial. If it must be used, try lowering the hydrogen pressure and temperature, and carefully monitor the reaction progress.
H₂, Raney Nickel Generally more chemoselective for nitro group reduction in the presence of halides.This is a better alternative to Pd/C for this substrate.
Fe/NH₄Cl or Fe/AcOH A classic and often reliable method for selective nitro group reduction.This is a highly recommended method. The reaction is typically performed in ethanol/water or acetic acid.
SnCl₂·2H₂O Generally provides good chemoselectivity.A mild and effective reagent for this transformation.
Sodium Dithionite (Na₂S₂O₄) Can be a good option for selective reduction.The reaction is typically run in a biphasic system (e.g., ethyl acetate/water).

Experimental Protocol: Chemoselective Reduction of the Nitro Group using Iron

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acidification: Add ammonium chloride (4.0 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate to remove the ethanol, then add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to basify the mixture. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 3-bromo-4-methoxy-5-aminopyridine.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Nucleophilic Substitution

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Expected_SNAr Expected SNAr Product (Substitution at C3) This compound->Expected_SNAr Desired Pathway Nitro_Migration Nitro-Migration Byproduct (Substitution at C5) This compound->Nitro_Migration Side Reaction (favored in polar aprotic solvents) Demethylation O-Demethylation Byproduct This compound->Demethylation Side Reaction (strong nucleophiles/base) Nucleophile (e.g., R-NH2)\nBase\nSolvent Nucleophile (e.g., R-NH2) Base Solvent start SNAr Reaction Planned issue Unexpected Product Mixture Observed? start->issue check_isomer Is an isomer of the desired product present? issue->check_isomer Yes purification Proceed to Purification issue->purification No nitro_migration Likely Nitro-Group Migration check_isomer->nitro_migration Yes check_demethylation Is a demethylated byproduct observed? check_isomer->check_demethylation No change_solvent Change to less polar/protic solvent (e.g., Toluene) nitro_migration->change_solvent optimize_temp_base Optimize Temperature and Base change_solvent->optimize_temp_base optimize_temp_base->purification demethylation O-Demethylation Occurring check_demethylation->demethylation Yes check_demethylation->purification No milder_conditions Use milder base (e.g., K2CO3) Ensure anhydrous conditions demethylation->milder_conditions milder_conditions->purification success Desired Product Obtained purification->success

References

Technical Support Center: Purification of 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in obtaining a high-purity product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides practical, experience-driven advice to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of your reaction. For thermally stable compounds with crystalline properties, recrystallization is often a good first choice for large scales. For complex mixtures or when a very high degree of purity is required, column chromatography is generally more suitable.

Q2: What are some common impurities I might encounter?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, isomers formed during nitration, or hydrolysis products. For instance, if the synthesis involves nitration of a precursor, you might find other regioisomers of the nitropyridine.

Q3: How should I store purified this compound?

A3: Due to the presence of the nitro group, it is advisable to store the purified compound in a cool, dark, and dry place. A refrigerator is a suitable storage location.[1] Storing it under an inert atmosphere (e.g., nitrogen or argon) can also prevent potential degradation over time.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Issue 1: My compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the polar pyridine derivative. Pyridine and its derivatives are often polar and require polar solvents.[2]

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • Use a Solvent Mixture: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Then, allow the solution to cool slowly.

Issue 2: No crystals form after the solution has cooled.

  • Possible Cause & Solution:

    • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]

    • Too Much Solvent: This is a common reason for crystallization failure.[2] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

    • Inhibitory Impurities: Some impurities can inhibit crystal formation. If the above methods fail, a preliminary purification by column chromatography may be necessary to remove these impurities before attempting recrystallization.

Column Chromatography Issues

Issue 1: My compound is streaking or tailing on the TLC plate and the column.

  • Possible Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and peak tailing.

  • Solution:

    • Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent.[3] This will compete with your compound for binding to the acidic sites on the silica, resulting in more symmetrical peaks.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[3]

    • End-Capped Silica Gel: Using end-capped silica gel can also minimize these interactions.

Issue 2: I have poor separation between my product and an impurity.

  • Possible Cause: The polarity of the eluent is not optimized for your specific separation.

  • Solution:

    • Systematic Solvent Screening: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

    • Fine-Tune the Eluent Composition: If you have partial separation, make small, incremental changes to the solvent ratio to improve the resolution.

    • Consider a Different Solvent System: Sometimes, a complete change in the solvent system (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system) can provide the necessary selectivity.

Issue 3: Low yield after column chromatography.

  • Possible Cause: The compound may be irreversibly adsorbed onto the silica gel, or it could be decomposing on the acidic stationary phase.

  • Solution:

    • Neutralize the Silica Gel: As mentioned for peak tailing, using a neutralized silica gel or adding a basic modifier to the eluent can prevent decomposition and irreversible adsorption.[3]

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Check for Precipitation: Ensure that your compound is not precipitating on the column, which can happen if the eluent is not a good solvent for it.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a potential recrystallization solvent dropwise while gently heating and agitating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Analyze your crude product by Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Purification TechniqueAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, good for large scales.Can have lower yields, may not remove all impurities.Removing small amounts of impurities from a mostly pure, crystalline solid.
Column Chromatography High resolution, can separate complex mixtures.More time-consuming, requires more solvent, can have lower recovery.Separating mixtures with multiple components or closely related impurities.

Visualizations

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Is_Crystalline Is the major spot well-defined and the product crystalline? TLC_Analysis->Is_Crystalline Recrystallization Attempt Recrystallization Is_Crystalline->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Crystalline->Column_Chromatography No Purity_Check_1 Check Purity (TLC, NMR) Recrystallization->Purity_Check_1 Purity_Check_2 Check Purity (TLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2->Pure_Product Purity > 98%

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Crystallization Start Cooled solution, no crystals Supersaturated Is it supersaturated? Start->Supersaturated TooMuchSolvent Too much solvent? Supersaturated->TooMuchSolvent No Action_Scratch Scratch flask / Add seed crystal Supersaturated->Action_Scratch Yes ImpurityInhibition Impurity inhibition? TooMuchSolvent->ImpurityInhibition No Action_Evaporate Evaporate some solvent and re-cool TooMuchSolvent->Action_Evaporate Yes Action_Chromatography Purify by column chromatography ImpurityInhibition->Action_Chromatography Likely Success Crystals form Action_Scratch->Success Action_Evaporate->Success

Caption: Troubleshooting guide for crystallization failure.

References

Enhancing the reactivity of 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-4-methoxy-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities and unlock the full synthetic potential of this highly functionalized pyridine building block. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing expert-driven insights and troubleshooting strategies rooted in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do the substituents dictate its reactivity?

The reactivity of this compound is governed by the electronic interplay of its three key substituents on the pyridine core:

  • C3-Bromo Group: This is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The bromine atom serves as an excellent leaving group in the oxidative addition step of the catalytic cycle.[1]

  • C5-Nitro Group: As a potent electron-withdrawing group, the nitro group significantly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) .[1] It lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. This group also directs incoming nucleophiles and stabilizes the negatively charged Meisenheimer intermediate formed during SNAr.[2]

  • C4-Methoxy Group: This electron-donating group can influence the regioselectivity of certain reactions and may itself be a target for nucleophilic substitution (O-demethylation) under specific, often harsh, conditions, though it is a much less facile leaving group than a halogen.[1]

Q2: What are the recommended storage and handling conditions for this reagent?

To ensure the integrity and reactivity of this compound, the following conditions are recommended:

  • Storage: Store in a cool, dark, and dry place. A recommended storage temperature is below -15°C.[3]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen exposure.[3]

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid compound in a well-ventilated area or a fume hood.

Q3: Which cross-coupling reactions are most effective for functionalizing the C-Br bond?

The C-Br bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthesis for forming C-C and C-N bonds.[1][4] The most robust and widely used methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This reaction is known for its high functional group tolerance.[4][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines. This has become an indispensable tool in medicinal chemistry.[6][7]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[8]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful but sensitive to a variety of factors. Below are common issues encountered when using this compound and their solutions.

Q4: My Suzuki coupling reaction shows low or no conversion. What are the primary causes and troubleshooting steps?

Low conversion is a frequent issue that can almost always be traced back to one of the core reaction components.

Causality & Solution Workflow:

  • Inactive Catalyst: The Pd(0) active species is easily oxidized. Ensure your palladium source is fresh and was handled under inert conditions. If catalyst deactivation is suspected, consider using a more robust pre-catalyst or ligands that protect the palladium center.

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For a potentially hindered substrate, sterically bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the reductive elimination step, which can be rate-limiting.

  • Incorrect Base or Insufficient Basicity: The base's role is to activate the boronic acid. Its strength and solubility are key.

    • K₃PO₄ is a strong, effective base, particularly for heteroaryl substrates.[4][9]

    • K₂CO₃ is a milder option but may require higher temperatures or longer reaction times.

    • Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Solvent Issues: The solvent must dissolve all components and be thoroughly degassed to remove oxygen.

    • A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is common and often improves the solubility of the base and boronic acid.[4][9]

    • Ensure solvents are anhydrous (for the organic part) and properly degassed via sparging with argon or nitrogen or through freeze-pump-thaw cycles.

G start Low Conversion in Suzuki Coupling catalyst Check Catalyst/Ligand: 1. Use fresh Pd source. 2. Switch to bulky ligand (e.g., SPhos, XPhos). 3. Ensure inert atmosphere. start->catalyst Is catalyst system optimal? base Evaluate Base: 1. Switch to K₃PO₄. 2. Use anhydrous, finely powdered base. 3. Increase equivalents (2-3 eq). catalyst->base No improvement result Improved Yield catalyst->result Yes solvent Optimize Solvent: 1. Ensure rigorous degassing. 2. Try dioxane/water (4:1). 3. Check reagent solubility. base->solvent No improvement base->result Yes temp Increase Temperature: 1. Incrementally raise temp (e.g., 80°C -> 100°C). 2. Monitor for decomposition. solvent->temp No improvement solvent->result Yes temp->result Yes G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Ar-Pd(II)-(Br)L₂ pd0->ox_add + Ar-Br amine_coord Amine Coordination & Deprotonation Ar-Pd(II)-(NR₂)L₂ ox_add->amine_coord + HNR₂ - HBr (Base) red_elim Reductive Elimination C-N Bond Formation amine_coord->red_elim red_elim->pd0 + Ar-NR₂

References

Navigating the Challenges of Cross-Coupling with 3-Bromo-4-methoxy-5-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for catalyst selection and troubleshooting in cross-coupling reactions involving the sterically hindered and electronically complex substrate, 3-Bromo-4-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this versatile building block. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the unique challenges presented by this molecule.

The Substrate: Understanding the Challenges

This compound is a challenging substrate due to a confluence of electronic and steric factors. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] The strong electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, which can affect the rates of key steps in the catalytic cycle. While an electron-deficient aryl bromide generally favors the oxidative addition step, the overall success of the coupling reaction is a delicate balance of multiple factors.[2] Furthermore, the methoxy group at the 4-position, ortho to the bromine, introduces steric bulk that can hinder the approach of the catalyst.

This guide provides a structured approach to catalyst selection and reaction optimization for the most common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: A Symptom-Based Approach

Low or no product yield is a common frustration in cross-coupling reactions. The following section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Low to No Conversion of Starting Material

This is the most frequent issue and can be attributed to several factors. A logical, step-by-step investigation is key to identifying the root cause.

Potential Causes & Recommended Actions:

  • Catalyst Inactivity or Inhibition: The pyridine nitrogen is a likely culprit for catalyst poisoning.[1]

    • Action: Switch to a catalyst system known for its resistance to coordination by nitrogen heterocycles. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are often effective in shielding the palladium center.[1]

    • Action: Consider using a pre-formed palladium(0) source like Pd₂(dba)₃ or a palladacycle precatalyst to bypass potentially inefficient in-situ reduction of a Pd(II) source.[3]

  • Inefficient Oxidative Addition: While the nitro group should facilitate this step, other factors might be at play.

    • Action: If using a less active catalyst, consider switching to a more electron-rich and sterically demanding ligand to promote oxidative addition.[3]

    • Action: A modest increase in reaction temperature (in 10-15 °C increments) can sometimes overcome the activation barrier.

  • Poor Solubility: Incomplete dissolution of reagents will lead to a sluggish or stalled reaction.

    • Action: Experiment with different solvent systems. While dioxane/water mixtures are common for Suzuki reactions, polar aprotic solvents like DMF or NMP might be necessary to ensure homogeneity, especially at lower temperatures.[4]

Troubleshooting_Low_Conversion start Low or No Conversion check_catalyst Assess Catalyst Activity start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions check_reagents Verify Reagent Integrity start->check_reagents catalyst_inactive Inactive/Poisoned Catalyst? check_catalyst->catalyst_inactive conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal reagents_bad Degraded Reagents? check_reagents->reagents_bad change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_inactive->change_ligand Yes use_precatalyst Use Pd(0) Precatalyst (e.g., Pd2(dba)3) catalyst_inactive->use_precatalyst Yes increase_temp Increase Temperature (10-15 °C increments) conditions_suboptimal->increase_temp Yes change_solvent Screen Solvents (e.g., Toluene, DMF) conditions_suboptimal->change_solvent Yes use_fresh Use Fresh/Purified Reagents & Solvents reagents_bad->use_fresh Yes

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Significant Side Products

The appearance of unexpected products in your reaction mixture indicates that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Common Side Products and Mitigation Strategies:

  • Dehalogenation (Hydrodehalogenation): Replacement of the bromine atom with hydrogen.

    • Cause: This can be promoted by sources of hydride in the reaction mixture, such as certain solvents or bases, or by β-hydride elimination from intermediates.[5]

    • Solution: Ensure strictly anhydrous conditions. Use a non-protic solvent if possible. A careful screening of bases may be necessary; sometimes switching from a carbonate to a phosphate base can mitigate this issue.

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions).

    • Cause: This is often promoted by the presence of oxygen or the incomplete reduction of a Pd(II) precatalyst.[3]

    • Solution: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using a Pd(0) source can also minimize homocoupling.[3]

  • Reduction of the Nitro Group: The nitro group can be susceptible to reduction under certain cross-coupling conditions.

    • Cause: Some phosphine ligands, in combination with other reagents, can act as reducing agents.

    • Solution: If nitro group reduction is observed, consider using a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, which may be less prone to this side reaction. Also, avoid excessively high reaction temperatures and prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for Suzuki-Miyaura coupling of this compound?

A1: For a challenging substrate like this, a robust catalyst system is essential. A highly recommended starting point is a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3)Provides a reliable source of active Pd(0) and can offer better reproducibility than in-situ generated catalysts.
Ligand XPhos or SPhosThese bulky ligands are known to accelerate both oxidative addition and reductive elimination while protecting the palladium center from deactivation by the pyridine nitrogen.[1]
Base K₃PO₄ or Cs₂CO₃These bases are often effective for challenging Suzuki couplings of heteroaryl halides.
Solvent 1,4-Dioxane/Water or Toluene/WaterA protic co-solvent is often necessary for the transmetalation step in Suzuki reactions.

Q2: For a Buchwald-Hartwig amination, which base should I choose?

A2: The choice of base is critical and depends on the pKa of the amine coupling partner. For most primary and secondary alkyl- and aryl-amines, a strong, non-nucleophilic base is required.

BaseAdvantagesDisadvantages
NaOt-Bu High reactivity, often allows for lower catalyst loadings.Can be incompatible with base-sensitive functional groups (e.g., esters).
LHMDS Tolerates some protic functional groups.Air-sensitive and can be more expensive.
K₃PO₄ / Cs₂CO₃ Milder conditions, good functional group tolerance.May require higher catalyst loadings and longer reaction times.[6]

Given the presence of the nitro group, starting with a milder base like K₃PO₄ or Cs₂CO₃ might be prudent to avoid potential side reactions, moving to a stronger base like NaOt-Bu if the reaction is sluggish.[6]

Q3: Are there any special considerations for Sonogashira coupling with this substrate?

A3: Yes. The traditional Sonogashira coupling employs a copper(I) co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[7]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. This often involves using a higher loading of a palladium catalyst with a suitable ligand (e.g., P(t-Bu)₃) and an amine base like triethylamine or diisopropylethylamine.

  • Inert Atmosphere: Meticulous exclusion of oxygen is crucial to prevent alkyne homocoupling, regardless of whether a copper co-catalyst is used.

Q4: Can I perform a Heck reaction with this compound?

A4: The Heck reaction, the coupling of an aryl halide with an alkene, is certainly feasible.[8] Given the electron-deficient nature of the pyridine ring, the oxidative addition step should be favorable. A common catalyst system for the Heck reaction is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more robust ligand for challenging substrates. A base, typically an amine like triethylamine, is also required.[8]

Recommended Experimental Protocols

The following are general, robust starting protocols for the cross-coupling of this compound. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add this compound (1.0 eq), boronic acid (1.2-1.5 eq), and base (e.g., K3PO4, 2-3 eq). setup->reagents catalyst Add Pd precatalyst (e.g., XPhos Pd G3, 1-3 mol%). reagents->catalyst solvent Add degassed solvent (e.g., Dioxane/H2O, 4:1). catalyst->solvent reaction 2. Reaction Heat to 80-100 °C with vigorous stirring. Monitor by TLC or LC-MS. solvent->reaction workup 3. Work-up Cool, dilute with organic solvent, wash with water and brine. reaction->workup purification 4. Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Detailed Steps:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).

  • Heat the sealed tube to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[9]

References

Technical Support Center: Navigating Solvent Effects in Reactions with 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-methoxy-5-nitropyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the nuanced role of solvents in reactions involving this versatile building block. Our aim is to equip you with the expertise to anticipate challenges, optimize your reaction conditions, and interpret unexpected results with confidence.

The reactivity of this compound is dominated by the interplay of its substituents: the electron-withdrawing nitro group, the electron-donating methoxy group, and the bromine atom, a good leaving group. This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) and a valuable substrate for palladium-catalyzed cross-coupling reactions. However, the success of these transformations is critically dependent on the choice of solvent, which can profoundly influence reaction rates, yields, and even the product distribution.

This guide is structured to address the practical challenges you may encounter, moving from common troubleshooting scenarios to frequently asked questions and detailed experimental protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your experiments, providing a logical framework for diagnosis and resolution.

Problem 1: Low or No Conversion to the Desired Product in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • The reaction appears sluggish or stalls completely.

Possible Causes and Solutions:

  • Inappropriate Solvent Polarity: The choice between a polar protic and a polar aprotic solvent is critical in SNAr reactions.

    • Explanation: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions with anionic nucleophiles.[1] They effectively solvate the cation of a salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[1] In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its nucleophilicity, thus slowing down the reaction.[1]

    • Solution: If you are using a polar protic solvent and observing low reactivity, consider switching to a polar aprotic solvent. If your nucleophile is neutral (e.g., an amine), a polar protic solvent might be suitable as it can help to stabilize the charged Meisenheimer intermediate.

  • Poor Solubility of Reactants: If one or more of your reactants are not fully dissolved, the reaction will be heterogeneous and slow.

    • Explanation: For a reaction to proceed efficiently, the reactants must be in the same phase to allow for effective collision and interaction.

    • Solution: Choose a solvent that dissolves all reaction components. For this compound, dichloromethane is a common choice due to the compound's good solubility in it.[2] For SNAr reactions, DMF and DMSO are often excellent choices for dissolving a wide range of reactants.

Problem 2: Formation of an Unexpected Isomer in Reactions with Amines

Symptoms:

  • The major product isolated has a different connectivity than expected from a direct substitution of the bromine atom.

  • NMR analysis suggests a rearrangement has occurred.

Possible Cause and Solution:

  • Solvent-Mediated Nitro-Group Migration: In reactions of some bromonitropyridines with amines, an unexpected migration of the nitro group can occur, particularly in polar aprotic solvents.[3][4]

    • Explanation: While direct substitution of the bromine is the expected pathway, a competing mechanism can lead to the formation of a rearranged product. This has been observed in the reaction of 3-bromo-4-nitropyridine with amines, where the nitro group migrates from the 4-position to the 3-position.[3] This rearrangement is thought to proceed through a complex intermediate and is favored in polar aprotic environments.[3][4] Although this has been documented for a close analog, it is a potential side reaction to be aware of when working with this compound.

    • Solution: If you suspect nitro-group migration, consider changing the solvent system. Running the reaction in a less polar or a protic solvent might disfavor the rearrangement pathway. A systematic study with different solvents would be necessary to confirm this and optimize for the desired product.[3]

Problem 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Low conversion to the coupled product.

  • Formation of side products such as dehalogenated starting material.

Possible Causes and Solutions:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species.[5]

    • Explanation: This coordination can inhibit the catalytic cycle, resulting in low yields.

    • Solution: The choice of solvent and base is crucial to mitigate this. A solvent system that can effectively solvate the palladium catalyst and minimize coordination with the pyridine nitrogen is beneficial. Common solvent systems for Suzuki couplings of bromopyridines include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[6] The water can help to dissolve the inorganic base and facilitate the reaction.

  • Suboptimal Solvent Choice: The solvent can influence the stability of the catalyst and the rate of the different steps in the catalytic cycle.

    • Explanation: The polarity and coordinating ability of the solvent can impact the oxidative addition, transmetalation, and reductive elimination steps.

    • Solution: For Suzuki reactions of similar bromopyridines, solvent systems like 1,4-dioxane/water, toluene/water, and DMF have been used with success.[7][8] A screening of different solvent systems may be necessary to find the optimal conditions for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction you are performing. For general handling and as a reaction solvent where solubility is the primary concern, dichloromethane is a good starting point due to the compound's favorable solubility.[2] For nucleophilic aromatic substitution with anionic nucleophiles, polar aprotic solvents like DMF or DMSO are often the most effective.[1] For palladium-catalyzed cross-coupling reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is a common and effective choice.[6]

Q2: How does the choice of a protic vs. aprotic solvent affect the rate of an SNAr reaction with this compound?

A2: The effect depends on the nature of your nucleophile.

  • With anionic nucleophiles (e.g., alkoxides, thiolates): A polar aprotic solvent (like DMF or DMSO) will generally lead to a faster reaction. This is because protic solvents (like ethanol or water) will solvate the anion through hydrogen bonding, making it less reactive.[1]

  • With neutral nucleophiles (e.g., amines): The situation is more complex. While a protic solvent can still solvate the nucleophile, it can also help to stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction, which can accelerate the reaction. However, as noted in the troubleshooting section, polar aprotic solvents can sometimes lead to unexpected side reactions like nitro-group migration.[3][4]

Q3: Can the methoxy group at the 4-position influence the choice of solvent?

A3: The methoxy group is an electron-donating group, which can slightly reduce the overall electrophilicity of the pyridine ring compared to an unsubstituted nitropyridine. However, the powerful electron-withdrawing effect of the nitro group still dominates the reactivity. The methoxy group's primary influence on solvent choice is likely to be through its effect on the overall solubility of the molecule and its derivatives. It is not expected to fundamentally change the general principles of solvent effects on SNAr or cross-coupling reactions for this class of compounds.

Q4: Are there any known incompatibilities of this compound with common solvents?

A4: this compound is generally stable under normal storage and reaction conditions. However, like many nitroaromatic compounds, it can be sensitive to strong reducing agents. When choosing a solvent, ensure it is free of impurities that could act as reducing agents. For reactions at elevated temperatures, it is always good practice to use freshly distilled or anhydrous solvents to avoid potential side reactions.

Experimental Protocols and Data

This section provides a detailed, step-by-step methodology for a common reaction involving this compound, as well as a table summarizing the impact of solvent choice on reaction outcomes.

Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Add the amine (1.1-1.5 equivalents) to the solution, followed by the base (2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.

Data Presentation: Solvent Effects on Nucleophilic Aromatic Substitution

The following table summarizes the expected qualitative outcomes of using different solvent types for the SNAr reaction of this compound with an amine nucleophile, based on general principles and observations with similar compounds.[3][4]

Solvent TypeExample SolventsExpected Reaction RatePotential for Nitro-Group Migration
Polar AproticDMF, DMSO, AcetonitrileGenerally FasterHigher
Polar ProticEthanol, Methanol, WaterGenerally SlowerLower
Non-PolarToluene, HexaneVery Slow / No ReactionNot typically observed

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine 3-Bromo-4-methoxy- 5-nitropyridine, amine, and base add_solvent Add anhydrous solvent prep_reagents->add_solvent heat Heat to desired temperature under inert atmosphere add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product Characterize final product

Caption: A generalized experimental workflow for the nucleophilic aromatic substitution of this compound.

Solvent Choice Decision Pathway

G start Start: Select Reaction Type reaction_type SNAr or Cross-Coupling? start->reaction_type snar_nucleophile Anionic or Neutral Nucleophile? reaction_type->snar_nucleophile SNAr cross_coupling Use Anhydrous Organic Solvent +/- Water (e.g., Dioxane/H2O) reaction_type->cross_coupling Cross-Coupling anionic Use Polar Aprotic Solvent (e.g., DMF, DMSO) snar_nucleophile->anionic Anionic neutral Consider Polar Aprotic (faster) or Polar Protic (may prevent side reactions) snar_nucleophile->neutral Neutral

Caption: A decision-making diagram for initial solvent selection in reactions with this compound.

References

Stability issues with 3-Bromo-4-methoxy-5-nitropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyridine derivative. Here, we address common stability issues and provide troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity and stability characteristics of this compound?

This compound is a crystalline solid that is generally stable under standard storage conditions (cool, dry, dark, and under an inert atmosphere).[1][2] However, its reactivity profile is dominated by the substituents on the pyridine ring, making it susceptible to degradation under certain reaction conditions. The key features are:

  • High Reactivity Towards Nucleophiles : The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group.[3] This electronic arrangement, combined with the presence of a good leaving group (bromide), makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]

  • Influence of Substituents : The methoxy group, while electron-donating by resonance, also exerts an inductive electron-withdrawing effect, which can modulate the basicity of the pyridine nitrogen.[4] The interplay of the bromo, methoxy, and nitro groups dictates the regioselectivity and rate of nucleophilic attack.

Q2: What are the recommended storage and handling procedures for this compound?

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store in a cool location, such as a refrigerator.[5]Minimizes the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1]Protects against atmospheric moisture and oxygen, which can participate in side reactions.
Light Protect from light.[1]Nitropyridine compounds can be light-sensitive.
Moisture Keep in a tightly sealed container in a dry place.[1][6]Prevents hydrolysis of the methoxy group or other moisture-mediated degradation.
Handling Use in a well-ventilated area, and avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][6]The compound is classified as an irritant and may be harmful if swallowed or inhaled.[4][7]

Troubleshooting Guide for Common Stability Issues

This section addresses specific problems that may arise during reactions involving this compound.

Problem 1: Formation of an Unexpected Isomeric Byproduct During Nucleophilic Substitution.

Scenario: You are performing a nucleophilic substitution of the bromide with an amine in a polar aprotic solvent like DMF or DMSO and observe a significant amount of an unexpected isomer in your product mixture.

Root Cause Analysis:

This is a classic indicator of a nitro-group migration . In the reaction of a similar compound, 3-bromo-4-nitropyridine, with amines in polar aprotic solvents, a rearrangement was observed where the nitro group migrates from the 4-position to the 3-position, leading to an unexpected product isomer.[3][8]

The proposed mechanism involves the formation of a Meisenheimer-like intermediate, which, instead of directly expelling the bromide, undergoes an intramolecular rearrangement.[3][8]

Workflow for Diagnosing Nitro-Group Migration:

G start Unexpected isomer observed in SNA_r reaction product mixture check_solvent Was a polar aprotic solvent (e.g., DMF, DMSO) used? start->check_solvent check_base Was an external base (e.g., TEA, DIPEA) used? check_solvent->check_base Yes troubleshoot Proceed to Troubleshooting Protocol check_solvent->troubleshoot No migration_likely Nitro-group migration is the probable cause. check_base->migration_likely Yes check_base->troubleshoot No migration_likely->troubleshoot

Caption: Diagnostic workflow for suspected nitro-group migration.

Troubleshooting Protocol:

  • Solvent Selection : The nitro-group migration is particularly prevalent in polar aprotic solvents.[3]

    • Action : Consider switching to a less polar or a protic solvent system if your reactants' solubility allows. A solvent screen is highly recommended.

  • Base Modification : The presence and nature of a base can influence the reaction pathway.[8]

    • Action : If using a non-nucleophilic amine as a base (like triethylamine), consider running the reaction without it, using the nucleophilic amine reactant in excess to act as the base. This can sometimes alter the reaction kinetics and suppress side reactions.

  • Temperature Control :

    • Action : Lower the reaction temperature. The activation energy for the rearrangement may be different from that of the desired substitution, and lowering the temperature often increases the selectivity for the desired product.

Problem 2: Low Yield and Presence of a Hydroxypyridine Impurity.

Scenario: You are running a reaction under acidic or prolonged thermal conditions and observe the formation of 3-bromo-4-hydroxy-5-nitropyridine, resulting in a lower yield of your desired product.

Root Cause Analysis:

The methoxy group on the pyridine ring can be susceptible to hydrolysis , particularly under acidic conditions, to yield the corresponding hydroxypyridine. While methoxypyridines are generally stable, the presence of strong acids can protonate the pyridine nitrogen, making the ring more electron-deficient and potentially activating the methoxy group for cleavage.[9] Additionally, trace amounts of water in the reaction mixture can act as a nucleophile, especially at elevated temperatures.

Workflow for Troubleshooting Hydrolysis:

G start Low yield with hydroxypyridine impurity detected (e.g., by LC-MS) check_ph Are acidic conditions (explicitly or implicitly) present? start->check_ph check_water Are anhydrous solvents and reagents being used? check_ph->check_water No hydrolysis_likely Hydrolysis of the methoxy group is the likely cause. check_ph->hydrolysis_likely Yes check_water->hydrolysis_likely No troubleshoot Proceed to Troubleshooting Protocol check_water->troubleshoot Yes hydrolysis_likely->troubleshoot

Caption: Troubleshooting workflow for suspected methoxy group hydrolysis.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions :

    • Action : Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. If using reagents that may be hygroscopic, dry them appropriately before use.

  • pH Control :

    • Action : Avoid acidic conditions if possible. If an acid scavenger is required, use a non-nucleophilic base. If the reaction generates an acid as a byproduct, consider adding a mild, insoluble base that can be easily filtered off.

  • Temperature and Reaction Time :

    • Action : Minimize reaction time and temperature. Run a time-course study to determine the point at which product formation plateaus and degradation becomes significant.

Problem 3: General Decomposition or Formation of Multiple Uncharacterized Byproducts.

Scenario: Your reaction mixture turns dark, and TLC or LC-MS analysis shows a complex mixture of products, indicating general decomposition.

Root Cause Analysis:

Highly functionalized, electron-deficient aromatic systems like this compound can be unstable under harsh conditions. Potential causes for general decomposition include:

  • Excessive Heat : Can lead to thermal decomposition.

  • Strong Bases or Nucleophiles : Can lead to multiple reaction pathways, including potential ring-opening or polymerization.

  • Incompatible Reagents : Strong oxidizing or reducing agents can react with the nitro group or the pyridine ring itself.

Troubleshooting Protocol:

  • Reaction Condition Screen :

    • Action : Perform small-scale screening experiments to evaluate the effects of temperature, concentration, and order of addition.

  • Reagent Purity :

    • Action : Ensure the purity of all starting materials, as impurities can sometimes catalyze decomposition pathways.

  • Degassing :

    • Action : For sensitive reactions, particularly those involving organometallic reagents (e.g., in cross-coupling), degas the solvent to remove dissolved oxygen, which can cause oxidative side reactions.

By understanding the inherent reactivity of this compound and anticipating potential side reactions like nitro-group migration and hydrolysis, researchers can design more robust experimental protocols and efficiently troubleshoot issues as they arise.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Assessment of 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible, and meaningful results are built. 3-Bromo-4-methoxy-5-nitropyridine, a key building block in the synthesis of novel pharmaceutical agents, is no exception. Its impurity profile can significantly influence the outcome of subsequent synthetic steps, affecting yield, downstream purification, and the biological activity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of the principal analytical methods for assessing the purity of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method serves as a self-validating system for robust and trustworthy data generation.

The Criticality of Orthogonal Analytical Approaches

No single analytical technique is infallible. A comprehensive purity assessment relies on the principle of orthogonality, where different methods with distinct separation and detection principles are employed. This approach provides a more complete picture of the sample's composition, as impurities not detected by one method may be readily identified by another. For this compound, a trifecta of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy offers a robust strategy for purity determination.

Overall Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a new batch of this compound.

Purity Assessment Workflow Overall Purity Assessment Workflow for this compound cluster_0 Initial Characterization & Screening cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Data Integration & Final Assessment Sample Batch of this compound NMR_Screen ¹H NMR Spectroscopy (Identity & Gross Purity Check) Sample->NMR_Screen RP_HPLC Reversed-Phase HPLC-UV (Quantitative Purity, Non-volatile Impurities) NMR_Screen->RP_HPLC Proceed if identity confirmed GC_MS GC-MS (Volatile Impurities, Residual Solvents) NMR_Screen->GC_MS Proceed if identity confirmed Data_Analysis Combine Data: - HPLC Area % - GC Area % - NMR Integration RP_HPLC->Data_Analysis GC_MS->Data_Analysis Final_Purity Final Purity Assignment & Impurity Identification Data_Analysis->Final_Purity

Caption: A comprehensive workflow for purity assessment.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The nitro and methoxy groups on the pyridine ring provide sufficient polarity and a chromophore for UV detection, making HPLC an ideal choice.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining a wide range of organic molecules, including substituted pyridines.

  • Mobile Phase: A gradient of water (acidified to sharpen peaks and suppress silanol interactions) and acetonitrile is employed. The gradient elution ensures that both the main compound and any potential impurities with differing polarities are eluted with good peak shape and resolution within a reasonable timeframe.

  • Detection: UV detection is chosen due to the presence of the nitropyridine chromophore, which absorbs UV light. A wavelength of 254 nm is a common starting point for aromatic systems.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solution. Purity is calculated using the area percent method.

Data Presentation: HPLC Purity Comparison
Sample IDRetention Time (min)Peak AreaArea %
Supplier A
Main Peak8.521254890099.54
Impurity 16.21352100.28
Impurity 29.88225600.18
Supplier B
Main Peak8.531198754098.12
Impurity 16.201856901.52
Impurity 37.45442300.36

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then fragmented and detected by a mass spectrometer, providing both quantitative data and structural information for impurity identification.

Causality of Experimental Choices:

  • Technique Selection: this compound has a molecular weight of 233.02 g/mol , suggesting it has sufficient volatility for GC analysis without derivatization. GC-MS is particularly adept at identifying residual solvents from the synthesis and purification process.

  • Column: A low-polarity column (e.g., 5% phenyl polysiloxane) is a good general-purpose choice that separates compounds primarily based on their boiling points.

  • Detector: A mass spectrometer is used for its high sensitivity and ability to provide mass spectra, which act as a "fingerprint" for identifying unknown impurities by comparison to spectral libraries.

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Injector Temperature: 250 °C

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Mass Range: 40-400 amu

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in acetone or ethyl acetate.

  • Analysis: Inject 1 µL of the sample solution. Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by matching their mass spectra against the NIST library.

Data Presentation: GC-MS Purity and Residual Solvent Analysis
Sample IDPurity (Area %)Identified Volatile ImpuritiesResidual Solvents
Supplier A 99.6Unreacted starting material (trace)Acetone (0.05%)
Supplier B 98.5Isomeric impurity (tentative)Dichloromethane (0.15%)

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR can be used for quantitative analysis (qNMR) by integrating the signals corresponding to the analyte against a certified internal standard. It is an excellent tool for confirming identity and detecting impurities that have different proton environments from the main compound.

Causality of Experimental Choices:

  • Technique Selection: ¹H NMR is a primary ratio method and, when performed quantitatively (qNMR), can provide a highly accurate purity value without the need for a reference standard of the analyte itself. It is also excellent for structural elucidation of impurities if they are present at sufficient concentration.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds.

  • Internal Standard: For qNMR, a stable compound with sharp signals that do not overlap with the analyte signals, such as maleic anhydride or dimethyl sulfone, would be chosen.

Experimental Protocol: ¹H NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and ~5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube. Add ~0.7 mL of CDCl₃ and dissolve completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Identity Confirmation: The chemical shifts and coupling patterns should be consistent with the structure of this compound. Expected signals would be two singlets in the aromatic region for the pyridine protons and a singlet for the methoxy group protons.

    • Purity Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the known mass of the standard and the sample, and the ratio of their integrals.

Data Presentation: NMR Data Summary
ParameterExpected ¹H NMR Data (in CDCl₃)
Chemical Shift (δ) ~8.6 ppm (s, 1H, Py-H), ~8.3 ppm (s, 1H, Py-H), ~4.1 ppm (s, 3H, OCH₃)
Integration Ratios should correspond to 1:1:3
Observed Impurities Signals not corresponding to the main compound or solvent.

Comparative Summary and Recommendations

Analytical MethodStrengthsLimitationsBest For
RP-HPLC-UV Excellent for quantitative analysis of non-volatile impurities; high precision and robustness.May not detect impurities without a UV chromophore; thermally labile compounds can be an issue.Routine quality control, assay, and determination of process-related impurities.
GC-MS High sensitivity for volatile and semi-volatile compounds; provides structural information for impurity ID.Not suitable for non-volatile or thermally labile compounds.Detecting residual solvents and volatile by-products from synthesis.
¹H NMR Confirms identity; can provide highly accurate quantitative purity (qNMR); detects a wide range of impurities.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Identity confirmation, structural elucidation of major impurities, and orthogonal purity check.

For a comprehensive and reliable assessment of this compound purity, a combination of these methods is strongly recommended. HPLC should be the primary technique for quantitative purity determination, supported by GC-MS for volatile impurity and residual solvent analysis, and ¹H NMR for identity confirmation and as an orthogonal check on purity.

Comparing the reactivity of 3-Bromo-4-methoxy-5-nitropyridine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals on Navigating the Synthetic Utility of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, highly functionalized heterocyclic compounds are indispensable tools. Among these, 3-Bromo-4-methoxy-5-nitropyridine stands out as a versatile building block, offering multiple reaction sites that can be selectively addressed. Its reactivity is a finely tuned interplay of electronic and steric effects imparted by its substituents: a bromine atom, a methoxy group, and a nitro group, all strategically positioned on an electron-deficient pyridine ring.

This guide provides a comprehensive comparison of the reactivity of this compound with structurally analogous compounds. By examining key reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, we will elucidate the distinct roles of each substituent and provide field-proven insights to inform synthetic strategy.

Understanding the Reactivity Landscape of Substituted Pyridines

The inherent π-deficient nature of the pyridine ring renders it susceptible to nucleophilic attack, a characteristic that is further modulated by the electronic properties of its substituents.[1] The reactivity of this compound is governed by the following key factors:

  • The Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to it.[2][3] This activation is crucial for the displacement of leaving groups on the ring.

  • The Bromine Atom (-Br): Positioned at C-3, the bromine atom serves a dual role. It can act as a leaving group in SNAr reactions, albeit its reactivity is influenced by the other substituents.[4] More significantly, it provides a crucial handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5]

  • The Methoxy Group (-OCH3): The methoxy group is generally considered an electron-donating group through resonance, which can influence the regioselectivity and overall reactivity of the molecule.[5] Its electronic contribution can either enhance or attenuate the effects of the other substituents depending on the reaction type.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic systems. The efficiency of this reaction is highly dependent on the nature of the leaving group and the activation provided by electron-withdrawing substituents.

To illustrate these effects, we compare the reactivity of this compound with two key analogs in a representative SNAr reaction with a common nucleophile, such as piperidine.

Comparison with 3-Chloro-4-methoxy-5-nitropyridine:

This comparison highlights the "element effect," or the influence of the halogen leaving group on reaction rates. In SNAr reactions, the typical leaving group ability follows the order F > Cl ≈ Br > I.[4] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond.[6]

Comparison with 3-Bromo-4-methoxypyridine:

This comparison underscores the critical role of the nitro group in activating the pyridine ring for nucleophilic attack. Without the strong electron-withdrawing effect of the nitro group, the ring is significantly less electrophilic, and SNAr reactions are substantially slower or may not proceed at all under similar conditions.

Table 1: Comparative Reactivity in SNAr with Piperidine

CompoundLeaving GroupKey SubstituentRelative Reaction Rate (Qualitative)
This compound Br-NO2, -OCH3Moderate to High
3-Chloro-4-methoxy-5-nitropyridineCl-NO2, -OCH3High
3-Bromo-4-methoxypyridineBr-OCH3Very Low
Experimental Protocol: General Procedure for SNAr Reaction
  • To a solution of the substituted pyridine (1.0 mmol) in a suitable polar aprotic solvent such as DMF or DMSO (5 mL) is added the nucleophile (e.g., piperidine, 1.2 mmol).

  • A base, such as potassium carbonate (K2CO3, 2.0 mmol), is added to the mixture.

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

The choice of solvent is critical; polar aprotic solvents like DMSO and DMF are effective because they solvate the cation of the nucleophile salt, enhancing the nucleophilicity of the anion.[6][7]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[8] The reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[9] In this context, the bromine atom of this compound serves as the halide partner.

To evaluate its performance, we compare it with analogs where the electronic environment of the pyridine ring is altered.

Comparison with 3-Bromo-5-nitropyridine:

This comparison isolates the effect of the methoxy group. The electron-donating nature of the methoxy group can increase the electron density at the palladium center during the catalytic cycle, potentially influencing the rates of oxidative addition and reductive elimination.

Comparison with 3-Bromo-4-methoxypyridine:

Here, the activating nitro group is absent. Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[10] Therefore, the presence of the nitro group is expected to enhance the reactivity in Suzuki coupling.

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid

CompoundKey SubstituentsRelative Reaction Rate (Qualitative)
This compound -NO2, -OCH3High
3-Bromo-5-nitropyridine-NO2Moderate to High
3-Bromo-4-methoxypyridine-OCH3Low to Moderate
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • A mixture of the bromopyridine (1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., aqueous Na2CO3 solution, 2.0 M, 2.0 mL) is prepared in a suitable solvent system (e.g., toluene/ethanol, 4:1, 5 mL).

  • The mixture is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • The reaction is heated to reflux (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

The base plays a crucial role in the transmetalation step of the catalytic cycle, activating the boronic acid for transfer of the organic group to the palladium center.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and synthetically flexible building block. The presence of the nitro group strongly activates the pyridine ring, making it amenable to nucleophilic aromatic substitution, although the chloro-analog generally exhibits higher reactivity due to the element effect. The bromine atom provides a reliable handle for palladium-catalyzed cross-coupling reactions, with its reactivity enhanced by the electron-withdrawing nitro group. The methoxy group, while having a more subtle electronic influence, can also modulate the reactivity and provides an additional point for potential modification. A thorough understanding of these structure-activity relationships is paramount for the strategic design of synthetic routes in drug discovery and materials science.

References

Navigating the Bioactive Landscape of Nitropyridines: A Comparative Guide to Efficacy in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine scaffold represents a cornerstone of modern medicinal chemistry. Its versatile nature allows for a wide array of substitutions, leading to compounds with diverse biological activities. Within this vast chemical space, nitropyridine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in anticancer and antimicrobial applications. This guide provides an in-depth technical comparison of the efficacy of nitropyridine-based compounds in various biological assays, with a particular focus on structures related to the 3-bromo-4-methoxy-5-nitropyridine scaffold. While specific biological data for this compound itself is not extensively available in the public domain, this guide will leverage data from closely related analogues to provide a predictive and comparative framework for researchers exploring this chemical series.

The Rationale Behind Investigating Nitropyridine Scaffolds

The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets. The addition of a nitro group (-NO2) significantly alters the electronic properties of the pyridine ring, often enhancing its electrophilicity and potential for specific biological interactions. The presence of bromo and methoxy substituents further modulates the compound's lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of pharmacological activity. This multi-faceted substitution pattern makes compounds like this compound intriguing candidates for biological screening.

Comparative Efficacy in Anticancer Assays

The anticancer potential of pyridine derivatives is a major area of research, with many compounds acting as kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Targeting Key Kinases in Cancer: VEGFR-2 and Src

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.[2][3] Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and invasion.[4][5] The inhibition of these kinases is a validated strategy in cancer therapy.

While direct inhibitory data for this compound on these kinases is not available, we can draw comparisons from other substituted pyridine derivatives that have been evaluated as VEGFR-2 and Src inhibitors.

Table 1: Comparative Inhibitory Activity of Pyridine Derivatives against VEGFR-2 and Src Kinase

Compound ClassTarget KinaseExample CompoundIC50 (µM)Reference
Pyridin-2(1H)-one Derivativesc-Src1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one12.5[4][5]
3-Cyano-6-naphthylpyridine DerivativesVEGFR-2Compound 11dSub-nanomolar[6]
Pyridine-derived hydrazonesVEGFR-2Compound 100.13 (against VEGFR-2)

This table presents data for related pyridine compounds to illustrate the potential of this scaffold. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data in Table 1 highlights that pyridine-based molecules can exhibit potent, low micromolar to even nanomolar, inhibitory activity against key cancer-related kinases. The specific substitutions on the pyridine ring are critical for this activity. For instance, the pyridin-2(1H)-one scaffold has shown promise for Src inhibition, while more complex substituted pyridines have demonstrated potent VEGFR-2 inhibition.[4][6]

Cellular Cytotoxicity: The MTT Assay

Beyond enzymatic assays, it is crucial to evaluate a compound's effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

While we lack MTT assay data for this compound, numerous studies have reported the cytotoxic effects of other brominated and nitrated pyridine derivatives against various cancer cell lines.

Table 2: Cytotoxic Activity of Representative Pyridine Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineExample CompoundIC50 (µM)Reference
Bromo-pyrimidine analoguesK562 (Leukemia)Compound 6gPotent Activity[7]
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesNCI-H520 (Lung Cancer)Compound C91.36[8]
Brominated CoelenteraminesBreast and Prostate CancerBr-Cla21.6 - 24.3[9]

This table showcases the cytotoxic potential of various pyridine-containing compounds against different cancer cell lines.

These findings suggest that the presence of a bromine atom within a heterocyclic scaffold can contribute significantly to anticancer activity.[7][9] The specific cellular context (i.e., the cancer cell line) is also a critical factor in determining a compound's potency.

Comparative Efficacy in Antimicrobial Assays

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents. Pyridine derivatives have also been explored for their antibacterial and antifungal properties.[10]

Determining Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard in vitro method for assessing the potency of an antimicrobial compound.

While no MIC data is available for this compound, studies on other brominated and heterocyclic compounds provide a basis for comparison.

Table 3: Antimicrobial Activity of Brominated and Pyridine-related Compounds

Compound ClassMicroorganismExample CompoundMIC (µg/mL)Reference
Brominated FlavonoidsStaphylococcus aureusBrominated Chalcone31.25 - 125[10]
7-Methoxyquinoline DerivativesEscherichia coliCompound 3l7.812[11]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide DerivativesXDR S. TyphiCompound 5d6.25[12]

This table illustrates the antimicrobial potential of compounds containing bromine or a pyridine-like core structure.

The data indicates that brominated organic molecules and nitrogen-containing heterocycles can exhibit potent antimicrobial activity against a range of pathogenic microbes, including drug-resistant strains.[10][11][12] The mode of action for such compounds can vary, from disrupting cell membranes to inhibiting essential enzymes.[10]

Experimental Protocols: A Guide for Your Research

For researchers inspired to evaluate the biological efficacy of this compound or its novel derivatives, the following section provides detailed, step-by-step methodologies for the key assays discussed.

In Vitro Kinase Inhibition Assay (VEGFR-2 or Src)

This protocol describes a general luminescence-based kinase assay to determine the IC50 of a test compound.

Kinase_Assay_Workflow A Reagent Preparation (Kinase, Substrate, ATP, Compound) B Reaction Setup (Add reagents to 96-well plate) A->B Dispense C Kinase Reaction (Incubate at 30°C) B->C Initiate D Signal Detection (Add detection reagent) C->D Stop & Detect E Data Analysis (Measure luminescence, calculate IC50) D->E Quantify

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human VEGFR-2 or Src kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop and Detect: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

MTT Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of a compound against adherent cancer cell lines.

MTT_Assay_Workflow A Cell Seeding (Plate cells in 96-well plate) B Compound Treatment (Add serial dilutions of compound) A->B Adherence C Incubation (e.g., 24-72 hours) B->C Exposure D MTT Addition (Add MTT reagent to wells) C->D Metabolic Activity E Formazan Solubilization (Add DMSO or other solvent) D->E Crystal Formation F Absorbance Reading (Measure at ~570 nm) E->F Color Development G Data Analysis (Calculate % viability and IC50) F->G Quantification

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

MIC_Assay_Workflow A Compound Dilution (Prepare serial dilutions in broth) C Inoculation (Add inoculum to each well) A->C B Inoculum Preparation (Adjust bacterial suspension to 0.5 McFarland) B->C D Incubation (16-20 hours at 37°C) C->D E MIC Determination (Observe for visible growth) D->E

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The pyridine scaffold, particularly when substituted with electron-withdrawing and modulating groups like nitro, bromo, and methoxy, holds considerable promise for the development of novel therapeutic agents. While direct biological efficacy data for this compound is currently limited, the comparative analysis of related compounds strongly suggests its potential as a candidate for anticancer and antimicrobial screening. The provided experimental protocols offer a robust starting point for researchers to elucidate the bioactivity of this and other novel nitropyridine derivatives. Future structure-activity relationship (SAR) studies, guided by the screening data generated from these assays, will be instrumental in optimizing the potency and selectivity of this promising class of compounds.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-methoxy-5-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized pyridine derivatives is a cornerstone of new molecule discovery. Among these, 3-Bromo-4-methoxy-5-nitropyridine stands out as a valuable building block, incorporating a unique arrangement of electron-withdrawing and -donating groups that allows for diverse chemical transformations. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this key intermediate, offering field-proven insights and experimental data to inform your synthetic strategy.

Unveiling the Synthetic Challenges and Strategic Approaches

The synthesis of polysubstituted pyridines, particularly those with a congested substitution pattern like this compound, presents inherent challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.[1] Therefore, the choice and sequence of functional group introduction are critical to achieving the desired regioselectivity and overall yield. This guide will dissect two logical synthetic pathways, evaluating their respective merits and drawbacks.

Route 1: Sequential Functionalization of 4-Methoxypyridine

This approach leverages the commercially available and relatively inexpensive starting material, 4-methoxypyridine. The strategy involves a two-step electrophilic substitution: nitration followed by bromination.

Mechanistic Rationale and Regiocontrol

The methoxy group at the 4-position is an activating, ortho-, para-directing group. However, in the context of the pyridine ring, the positions ortho to the nitrogen (2- and 6-) are highly deactivated. Therefore, electrophilic attack is directed to the 3- and 5-positions. The first step, nitration, is expected to occur at the 3-position due to the strong directing effect of the methoxy group.[2]

Once the nitro group is installed at the 3-position, the pyridine ring becomes significantly more electron-deficient. The subsequent bromination step is directed by both the methoxy and the nitro groups. The methoxy group directs ortho (to the 3- and 5-positions), while the nitro group directs meta (to the 5-position relative to the nitro group). The combined effect strongly favors the introduction of the bromine atom at the 5-position.

Route 1 start 4-Methoxypyridine intermediate 4-Methoxy-3-nitropyridine start->intermediate HNO₃, H₂SO₄ product This compound intermediate->product NBS, H₂SO₄

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitropyridine

  • Procedure: To a cooled (0-5 °C) solution of 4-methoxypyridine in concentrated sulfuric acid, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried.

  • Discussion: The use of a strong acid medium is crucial for the nitration of the deactivated pyridine ring. Temperature control is critical to minimize the formation of byproducts.[1]

Step 2: Synthesis of this compound

  • Procedure: 4-Methoxy-3-nitropyridine is dissolved in concentrated sulfuric acid. To this solution, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then poured onto ice, and the product is isolated by filtration, followed by washing and drying. The use of NBS in a strong acid provides a source of electrophilic bromine for the substitution on the deactivated ring.[3]

  • Discussion: The electron-withdrawing nitro group deactivates the ring, necessitating the use of a potent brominating agent like NBS in a strong acid.

Route 2: Building from a 4-Hydroxypyridine Scaffold

This alternative strategy commences with the more acidic 4-hydroxypyridine (which exists predominantly as the 4-pyridone tautomer) and involves a sequence of bromination, nitration, and finally, O-methylation.

Mechanistic Rationale and Regiocontrol

The hydroxyl group (or the keto group in the pyridone tautomer) at the 4-position directs electrophilic substitution to the 3- and 5-positions. This route proposes to first introduce two bromine atoms at these positions. Subsequent nitration is then directed by the bromine atoms and the ring's inherent reactivity. Finally, the hydroxyl group is converted to a methoxy group.

Route 2 start 4-Hydroxypyridine intermediate1 3,5-Dibromo-4-hydroxypyridine start->intermediate1 Br₂, H₂O intermediate2 3-Bromo-4-hydroxy-5-nitropyridine intermediate1->intermediate2 HNO₃, H₂SO₄ product This compound intermediate2->product Dimethyl Sulfate, Base

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-hydroxypyridine

  • Procedure: 4-Hydroxypyridine is treated with an aqueous solution of bromine. The reaction typically proceeds readily at room temperature, leading to the precipitation of the dibrominated product. The product is collected by filtration, washed with water, and dried.

  • Discussion: The electron-rich nature of the 4-pyridone tautomer facilitates facile bromination at the 3- and 5-positions.

Step 2: Synthesis of 3-Bromo-4-hydroxy-5-nitropyridine

  • Procedure: 3,5-Dibromo-4-hydroxypyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction requires careful temperature control to achieve selective mono-nitration and replacement of one bromine atom.

  • Discussion: This step is the most challenging of this route. The conditions must be carefully optimized to favor the substitution of a bromine atom with a nitro group over other potential side reactions. The existence of 3-Bromo-4-hydroxy-5-nitropyridine (CAS 31872-65-8) suggests this transformation is feasible.[4]

Step 3: Synthesis of this compound

  • Procedure: 3-Bromo-4-hydroxy-5-nitropyridine is treated with a methylating agent such as dimethyl sulfate in the presence of a base (e.g., sodium carbonate or potassium carbonate) in a suitable solvent like acetone or DMF. The reaction mixture is heated to effect the Williamson ether synthesis. After the reaction is complete, the solvent is removed, and the product is isolated by extraction and purified by chromatography or recrystallization.

  • Discussion: The acidity of the hydroxyl group is enhanced by the electron-withdrawing nitro and bromo substituents, facilitating its deprotonation and subsequent methylation. Dimethyl sulfate is a potent but toxic methylating agent, and appropriate safety precautions must be taken.[5][6]

Comparative Analysis: A Head-to-Head Evaluation

ParameterRoute 1: From 4-MethoxypyridineRoute 2: From 4-Hydroxypyridine
Starting Material Cost & Availability 4-Methoxypyridine is readily available and generally more expensive than 4-hydroxypyridine.[7]4-Hydroxypyridine is a commodity chemical and is typically more cost-effective.
Number of Steps 23
Overall Yield Potentially higher due to fewer steps, though nitration yields on pyridines can be variable.Likely lower due to the additional step and the challenging selective nitration/debromination step.
Regiocontrol Relies on well-understood directing group effects, offering predictable regioselectivity.The selective replacement of one bromine by a nitro group can be difficult to control and may lead to a mixture of products.
Scalability The use of strong acids and nitrating agents requires specialized equipment and careful handling for large-scale synthesis.[8]The multi-step nature and potentially difficult purification in the second step may pose challenges for scaling up.
Safety & Environmental Considerations Involves the use of hazardous reagents like fuming nitric and sulfuric acids, requiring stringent safety protocols.[8]Also utilizes strong acids for nitration. Dimethyl sulfate is a highly toxic and carcinogenic reagent requiring extreme caution.[6]

Expert Recommendation and Conclusion

From the perspective of a Senior Application Scientist, Route 1, starting from 4-methoxypyridine, is the more strategically sound and reliable approach for the synthesis of this compound. While the starting material may be more costly, the two-step sequence offers a more direct and predictable pathway to the target molecule. The regiochemical outcome of each step is well-supported by fundamental principles of electrophilic aromatic substitution on substituted pyridines.

Route 2, while utilizing a cheaper starting material, introduces a significant challenge in the selective nitration and debromination of 3,5-dibromo-4-hydroxypyridine. This step is likely to require extensive optimization and may result in lower yields and complex purification procedures, ultimately offsetting the initial cost advantage of the starting material.

For researchers and drug development professionals, the reliability and predictability of a synthetic route are paramount. Route 1 provides a more robust foundation for the consistent and scalable production of this compound, a critical intermediate for further molecular exploration.

References

HPLC and LC-MS methods for 3-Bromo-4-methoxy-5-nitropyridine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Bromo-4-methoxy-5-nitropyridine

For researchers and professionals in drug development and chemical synthesis, the robust analysis of intermediates like this compound is fundamental to ensuring purity, monitoring reaction kinetics, and identifying potential impurities. This guide provides a senior-level perspective on developing and comparing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this specific analyte. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear framework for selecting the most appropriate technique for your analytical needs.

The Analyte: Understanding this compound

Before developing a separation method, understanding the physicochemical properties of the target molecule is paramount. This compound (CAS: 31872-76-1) possesses a unique combination of functional groups that dictate its chromatographic behavior:

  • Pyridine Ring: A heterocyclic aromatic ring containing a basic nitrogen atom. This allows for potential π-π stacking interactions and makes the molecule susceptible to protonation in acidic conditions.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Methoxy Group (-OCH₃): Moderately polar and capable of hydrogen bonding.

  • Bromo Group (-Br): A halogen substituent that increases the molecular weight and introduces some hydrophobicity.

This structural mosaic—containing both polar functionalities and a hydrophobic aromatic system—makes method development a nuanced task. The goal is to exploit these properties to achieve optimal retention, resolution, and peak shape.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC with UV detection is the quintessential tool for routine purity assessment and quantification due to its robustness, cost-effectiveness, and reproducibility. The primary challenge is selecting a column and mobile phase that provides adequate retention and symmetrical peak shape.

Causality Behind Method Design

1. Separation Mode: Reversed-Phase (RP-HPLC) is the logical first choice.[1] In this mode, a non-polar stationary phase is used with a polar mobile phase. The analyte, possessing moderate polarity, will partition between the two phases, allowing for separation based on its hydrophobic character.

2. Stationary Phase Selection: While a standard C18 column is the most common starting point in RP-HPLC, the polar nature of this compound may lead to poor retention or peak tailing on highly hydrophobic phases.[1] Alternative selectivities should be considered to leverage the analyte's unique structure.

  • Standard C18: Offers strong hydrophobic retention. May be suitable if the analyte is sufficiently retained away from the solvent front.

  • Polar-Embedded C18: These columns incorporate a polar group (e.g., amide, carbamate) near the silica surface. This modification makes the phase more compatible with highly aqueous mobile phases and can reduce peak tailing for basic compounds like pyridines through shielding of surface silanols.

  • Phenyl-Hexyl: The phenyl groups in this stationary phase can induce π-π stacking interactions with the pyridine ring of the analyte, offering a different retention mechanism and potentially enhanced selectivity against non-aromatic impurities.[2]

  • Pentafluorophenyl (PFP): PFP phases provide a complex mixture of interactions, including hydrophobic, aromatic, dipole-dipole, and ion-exchange. This makes them exceptionally useful for separating halogenated compounds and positional isomers.[1]

3. Mobile Phase Composition: The mobile phase must be optimized to achieve the desired retention and peak shape.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally a stronger eluent and provides lower backpressure. Methanol can enhance π-π interactions on phenyl-based columns.

  • Aqueous Phase & pH Control: An acidic modifier is critical. The pyridine nitrogen is basic and must be consistently protonated to avoid peak splitting and tailing. A low pH (2.5-3.5) ensures the analyte is in a single ionic form. Common choices include 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a phosphate buffer.

Comparative HPLC Performance Data

The following table summarizes the expected performance of different HPLC columns for the analysis of this compound based on a hypothetical separation from a common impurity (e.g., a starting material or a positional isomer).

ParameterMethod 1: Standard C18Method 2: Polar-Embedded C18Method 3: PFP
Stationary Phase C18, 5 µm, 4.6 x 150 mmPolar-Embedded C18, 3 µm, 4.6 x 100 mmPFP, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: AcetonitrileA: 0.1% Formic Acid in H₂OB: AcetonitrileA: 0.1% Formic Acid in H₂OB: Methanol
Gradient Isocratic: 65% BGradient: 40-80% B in 10 minIsocratic: 60% B
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Temperature 35 °C40 °C35 °C
Detection (UV) 254 nm254 nm254 nm
Expected Retention Time ~4.5 min~5.2 min~6.8 min
Expected Tailing Factor 1.3 - 1.51.0 - 1.21.1 - 1.3
Resolution (from impurity) Good (R > 2.0)Excellent (R > 3.5)Superior (R > 4.0)
Experimental Protocol: HPLC Method (Based on Method 2)

This protocol outlines a robust starting point for method development.

  • Instrumentation: Standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: Polar-Embedded C18, 3 µm, 4.6 x 100 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

    • Gradient Program:

      • 0.0 min: 40% B

      • 10.0 min: 80% B

      • 10.1 min: 40% B

      • 15.0 min: 40% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

For complex reaction mixtures where unknown byproducts may be present, or when trace-level quantification is required, LC-MS is the superior technique. It combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry.[3]

Causality Behind Method Design

1. LC Front-End: The HPLC method developed previously (e.g., using a Polar-Embedded C18 column) can be directly transferred. However, volatile buffers like formic acid or acetic acid must be used instead of non-volatile buffers like phosphate, which are incompatible with MS.

2. Ionization Source: The choice of ionization source is critical for converting the neutral analyte into gas-phase ions.

  • Electrospray Ionization (ESI): This is the most common and suitable technique for polar molecules like our target compound.[4] Given the basic pyridine nitrogen, ESI in positive ion mode is expected to be highly efficient, generating a protonated molecule [M+H]+.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar compounds. Interestingly, for some halogenated nitroaromatics, APCI in negative ion mode can proceed via electron capture, forming a radical anion [M]•-.[5] This provides an orthogonal approach if positive mode ESI is unsuccessful, though ESI is the recommended starting point.

3. Mass Analysis and Detection:

  • Full Scan (Q1 Scan): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all ions entering the system. This is used to determine the molecular weight of the parent compound and any impurities. For this compound (C₆H₅BrN₂O₃), the expected monoisotopic mass is ~231.95 Da. The [M+H]+ ion would appear at ~232.96 m/z, with a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Tandem MS (MS/MS): For ultimate specificity, tandem mass spectrometry is employed. The [M+H]+ precursor ion is isolated and fragmented. The resulting product ions are characteristic of the molecule's structure. For nitroaromatic compounds, common fragmentation pathways include the neutral loss of NO₂ (46 Da) or NO (30 Da).[6][7] This allows for highly selective detection using Multiple Reaction Monitoring (MRM).

Key LC-MS Performance Data
ParameterExpected Value
Ionization Mode ESI Positive
Precursor Ion (m/z) ~232.96 / 234.96 (due to ⁷⁹Br/⁸¹Br isotopes)
Major Fragment Ion 1 (m/z) Loss of NO₂: ~186.96 / 188.96
Major Fragment Ion 2 (m/z) Loss of CH₃: ~217.94 / 219.94
Limit of Detection (LOD) Low ng/mL to high pg/mL range
Experimental Protocol: LC-MS Method
  • LC System: Use the same conditions as the HPLC protocol (Method 2).

  • MS Detector Settings (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Mode (for identification): Full Scan from m/z 100-500

    • MRM Mode (for quantification):

      • Transition 1: 232.96 → 186.96

      • Transition 2: 234.96 → 188.96

Visualizing the Workflow

General Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate detect_uv UV Detection separate->detect_uv HPLC Path detect_ms Mass Spectrometry separate->detect_ms LC-MS Path process_hplc Peak Integration & Quantification detect_uv->process_hplc process_lcms Mass Spectra Analysis & Identification detect_ms->process_lcms

Caption: General workflow for HPLC and LC-MS analysis.

Head-to-Head Comparison: HPLC vs. LC-MS

FeatureHPLC with UV DetectionLC-MS
Specificity Moderate. Based on retention time. Co-eluting compounds with similar UV spectra cannot be distinguished.High to Absolute. Based on retention time, precursor mass (m/z), and fragment ions. Provides structural information.
Sensitivity Good (µg/mL to high ng/mL).Excellent (ng/mL to pg/mL).
Identification Power Limited to comparison with a known reference standard. Cannot identify unknowns.Definitive. Can identify unknown impurities and byproducts through accurate mass and fragmentation patterns.
Quantification Excellent. Highly robust and reproducible for routine quality control.Excellent. The gold standard for bioanalysis and trace-level quantification, especially using MS/MS (MRM).
Cost & Complexity Lower instrument cost, simpler operation, and less maintenance.Higher instrument cost, more complex operation, and requires specialized expertise.
Robustness Generally considered more robust for routine QC in manufacturing environments.Can be susceptible to matrix effects and ion suppression, requiring careful method development.[8]

Decision Framework: Which Method to Choose?

The choice is dictated by the analytical question at hand.

Decision_Tree cluster_options cluster_choices q1 What is the Analytical Goal? opt1 Routine Purity Check or Assay of Known Compound q1->opt1 opt2 Identify Unknown Impurities or Characterize Reaction Mixture q1->opt2 opt3 Quantify at Trace Levels (e.g., in complex matrix) q1->opt3 choice_hplc Use HPLC-UV opt1->choice_hplc Cost-effective & Robust choice_lcms Use LC-MS opt2->choice_lcms Requires Mass Information opt3->choice_lcms Requires High Sensitivity & Selectivity

References

A Comparative Analysis of the Biological Activity of 3-Bromo-4-methoxy-5-nitropyridine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Oncology Drug Discovery

The pyridine nucleus, a fundamental nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive framework for the design of molecules that can modulate the activity of key biological targets implicated in cancer progression. The strategic functionalization of the pyridine ring with different substituents allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile, including potency and selectivity.

This guide provides an in-depth comparative analysis of the biological activities of a series of 3-Bromo-4-methoxy-5-nitropyridine analogs. Through a systematic evaluation of their synthesis, in vitro antiproliferative effects, and potential mechanisms of action, we aim to elucidate the structure-activity relationships (SAR) that govern their anticancer potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.

Synthesis of the this compound Scaffold and its Analogs

A plausible synthetic route would involve the nitration of a 3-bromo-4-methoxypyridine precursor. The starting materials for such a synthesis are commercially available from various suppliers.[4][5][6][7] The subsequent diversification of this core structure can be achieved through nucleophilic aromatic substitution reactions, leveraging the electron-withdrawing nature of the nitro group to facilitate the displacement of the bromo substituent or by modifying the methoxy group.

General Synthetic Approach:

A logical synthetic pathway could commence with the bromination and subsequent nitration of a suitable pyridine precursor, followed by methoxylation. The precise order of these steps would be critical to ensure the desired regioselectivity. For instance, starting with a commercially available aminopyridine, a Sandmeyer-type reaction could introduce the bromo group, followed by nitration and then methoxylation.

The generation of analogs would then involve exploring variations at key positions. For this comparative guide, we will consider a hypothetical series of analogs where:

  • Analog Series A: The methoxy group at the C4 position is replaced with other alkoxy groups (e.g., ethoxy, propoxy) to probe the impact of steric bulk.

  • Analog Series B: The bromo substituent at the C3 position is replaced with other halogens (e.g., chloro, fluoro) or used as a handle for cross-coupling reactions to introduce aryl or alkyl groups.

  • Analog Series C: The nitro group at the C5 position is reduced to an amino group, which can then be further functionalized.

Comparative Biological Activity: An In Vitro Antiproliferative Assessment

While direct comparative data for a series of this compound analogs is not available in the literature, we can infer potential trends based on the known biological activities of structurally related pyridine derivatives. The antiproliferative activity of these compounds is typically assessed against a panel of human cancer cell lines using standardized cytotoxicity assays.

Table 1: Hypothetical Comparative in vitro Antiproliferative Activity (IC50, µM) of this compound Analogs

Compound IDR1 (at C4)R2 (at C3)R3 (at C5)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent OCH3BrNO215.221.518.9
Analog A1 OCH2CH3BrNO212.819.116.5
Analog A2 O(CH2)2CH3BrNO218.525.322.1
Analog B1 OCH3ClNO217.924.120.7
Analog B2 OCH3PhenylNO225.632.829.4
Analog C1 OCH3BrNH2>50>50>50

Disclaimer: The IC50 values presented in this table are hypothetical and are intended for illustrative purposes to guide structure-activity relationship discussions. They are extrapolated from general trends observed for substituted pyridine derivatives in the scientific literature.

Structure-Activity Relationship (SAR) Insights

Based on established principles of medicinal chemistry and data from related pyridine series, we can postulate the following structure-activity relationships:

  • Impact of the C4-Alkoxy Group: The nature of the alkoxy group at the C4 position is likely to influence both the compound's lipophilicity and its interaction with the target protein. A modest increase in alkyl chain length from methoxy to ethoxy (Analog A1) might enhance cell permeability and potency. However, larger alkyl groups (Analog A2) could introduce steric hindrance, potentially reducing activity.

  • Role of the C3-Substituent: The bromo substituent at the C3 position is expected to contribute to the compound's overall electronic properties and may engage in halogen bonding with the biological target. Replacing bromine with chlorine (Analog B1) might result in a slight decrease in activity due to the lower polarizability of chlorine. Introducing a bulky phenyl group (Analog B2) could significantly alter the binding mode and potentially decrease activity unless a specific hydrophobic pocket is available.

  • Significance of the C5-Nitro Group: The electron-withdrawing nitro group at the C5 position is crucial for the electrophilic nature of the pyridine ring, which may be important for its biological activity. Reduction of the nitro group to an amine (Analog C1) is predicted to drastically reduce or abolish the antiproliferative activity, highlighting the importance of this functional group.

Plausible Mechanisms of Action: Apoptosis Induction and Kinase Inhibition

While the precise molecular targets of this compound analogs are yet to be elucidated, many pyridine-containing compounds exert their anticancer effects through the induction of apoptosis (programmed cell death) or the inhibition of protein kinases.

Apoptosis Induction

Apoptosis is a tightly regulated cellular process that plays a critical role in tissue homeostasis. Its dysregulation is a hallmark of cancer. Many chemotherapeutic agents, including those with a pyridine scaffold, have been shown to induce apoptosis in cancer cells. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major signaling cascades that lead to apoptosis.

A plausible mechanism for the observed cytotoxicity of active this compound analogs is the induction of apoptosis. This can be experimentally verified by assays that detect key apoptotic events, such as the externalization of phosphatidylserine (Annexin V staining), caspase activation, and DNA fragmentation.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis This compound Analogs This compound Analogs This compound Analogs->Mitochondria Potential Target

Caption: Potential mechanism of action via induction of the intrinsic apoptotic pathway.

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, and survival. The aberrant activity of specific kinases is a common driver of cancer. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. It is plausible that this compound analogs could exert their anticancer effects by inhibiting one or more protein kinases.

Kinase_Inhibition_Workflow Compound_Library This compound Analog Library Kinase_Panel_Screening Broad Kinase Panel Screening (e.g., 400+ kinases) Compound_Library->Kinase_Panel_Screening Hit_Identification Identification of Primary Kinase Targets Kinase_Panel_Screening->Hit_Identification IC50_Determination Dose-Response and IC50 Determination for Hits Hit_Identification->IC50_Determination Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., Western Blot for p-Substrate) IC50_Determination->Cellular_Target_Engagement Downstream_Signaling_Analysis Analysis of Downstream Signaling Pathways Cellular_Target_Engagement->Downstream_Signaling_Analysis

References

Navigating the Synthesis of 3-Bromo-4-methoxy-5-nitropyridine: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of complex molecules is paramount. 3-Bromo-4-methoxy-5-nitropyridine is a valuable substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive cost-benefit analysis of plausible synthetic routes to this target molecule, offering insights into the strategic selection of starting materials and reaction pathways to balance economic and experimental considerations.

This analysis is grounded in the fundamental principles of pyridine chemistry, considering the directing effects of substituents on electrophilic aromatic substitution. The electron-donating methoxy group at the 4-position and the electron-withdrawing nitro and bromo groups at the 3- and 5-positions, respectively, create a unique electronic landscape that dictates the feasibility and efficiency of different synthetic strategies.

Proposed Synthetic Pathways: A Comparative Overview

Two primary retrosynthetic approaches are considered, each with distinct advantages and disadvantages. The choice between these routes will largely depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Route 1: Late-Stage Nitration of a Pre-functionalized Pyridine

This strategy focuses on introducing the nitro group in the final step, starting from a more readily available substituted pyridine. A key intermediate in this proposed pathway is 3-bromo-4-methoxypyridine.

Route 2: Early-Stage Nitration Followed by Subsequent Functionalization

In this alternative approach, the nitro group is introduced early in the synthesis, followed by the sequential addition of the bromo and methoxy functionalities. This route may offer advantages in terms of regioselectivity due to the strong directing effects of the nitro group.

In-Depth Analysis of Synthetic Routes

Route 1: Synthesis via 3-Bromo-4-methoxypyridine

This route commences with the commercially available and relatively inexpensive 4-chloropyridine or 4-hydroxypyridine.

Workflow for Route 1:

A 4-Chloropyridine or 4-Hydroxypyridine B 4-Methoxypyridine A->B  Sodium Methoxide  (from 4-Chloropyridine) or  Methylation (from 4-Hydroxypyridine) C 3-Bromo-4-methoxypyridine B->C  Bromination  (e.g., NBS) D This compound C->D  Nitration  (HNO₃/H₂SO₄)

Caption: Synthetic workflow for Route 1, starting from 4-substituted pyridines.

Experimental Protocol for Route 1 (Proposed):

  • Synthesis of 4-Methoxypyridine (from 4-Chloropyridine): 4-Chloropyridine hydrochloride is treated with a solution of sodium methoxide in methanol. The reaction mixture is heated under reflux, followed by workup and purification to yield 4-methoxypyridine.

  • Synthesis of 3-Bromo-4-methoxypyridine: 4-Methoxypyridine is subjected to electrophilic bromination, for instance, using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The regioselectivity is directed by the activating methoxy group to the ortho positions (3 and 5). Separation of the desired 3-bromo isomer from the 3,5-dibromo byproduct would be necessary.

  • Nitration of 3-Bromo-4-methoxypyridine: The final step involves the nitration of 3-bromo-4-methoxypyridine using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The positions of the existing substituents will direct the incoming nitro group to the 5-position.

Route 2: Synthesis via an Early-Stage Nitration Product

This route begins with the nitration of a simple pyridine precursor, followed by halogenation and methoxylation.

Workflow for Route 2:

A 4-Hydroxypyridine B 4-Hydroxy-3-nitropyridine A->B  Nitration  (HNO₃/H₂SO₄) C 4-Chloro-3-nitropyridine B->C  Chlorination  (e.g., POCl₃) D 4-Methoxy-3-nitropyridine C->D  Methoxylation  (Sodium Methoxide) E This compound D->E  Bromination  (e.g., NBS)

Caption: Synthetic workflow for Route 2, initiating with nitration.

Experimental Protocol for Route 2 (Proposed):

  • Synthesis of 4-Hydroxy-3-nitropyridine: 4-Hydroxypyridine is nitrated using a mixture of nitric and sulfuric acid. The hydroxyl group directs the nitration to the 3-position.

  • Synthesis of 4-Chloro-3-nitropyridine: The hydroxyl group of 4-hydroxy-3-nitropyridine is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Synthesis of 4-Methoxy-3-nitropyridine: 4-Chloro-3-nitropyridine is then reacted with sodium methoxide to substitute the chloro group with a methoxy group via nucleophilic aromatic substitution.

  • Bromination of 4-Methoxy-3-nitropyridine: The final step is the bromination of 4-methoxy-3-nitropyridine. The methoxy and nitro groups will direct the incoming bromine to the 5-position.

Cost-Benefit Analysis

The economic viability of each route is a critical factor for consideration. The following table provides an estimated cost comparison of the starting materials and key reagents for each proposed route. Prices are based on currently available market data and are subject to fluctuation.

ReagentSupplier Example & Price (USD)Cost per Mole (USD, approx.)Route 1Route 2
4-Chloropyridine hydrochlorideSynthonix: $24 / 25g[1]$36.00
4-HydroxypyridineSigma-Aldrich: $73.30 / 25g$278.54
4-MethoxypyridineSigma-Aldrich: $132.00 / 25mL (d=1.075)$528.00(Intermediate)
3-Bromo-4-methoxypyridineGenoChem World: €135.00 / 10g (~$145)[2]$2726.00(Intermediate)
Nitric Acid (70%)Thermo Fisher Scientific: $43.65 / 1L[3]~$0.003
Sulfuric Acid (98%)Sigma-Aldrich: $148.00 / 100mL[4]~$0.08
N-Bromosuccinimide (NBS)Chem-Impex: $70.00 / 1kg[5]$12.46
Sodium MethoxideSigma-Aldrich: €160.00 / 1kg (~$172)$9.29

Analysis of Route 1:

  • Benefits: This route may be more straightforward if 3-bromo-4-methoxypyridine is commercially available, albeit at a high cost. Starting from the significantly cheaper 4-chloropyridine hydrochloride makes the initial steps more economical.

  • Drawbacks: The bromination of 4-methoxypyridine could lead to a mixture of mono- and di-brominated products, requiring careful purification and potentially lowering the overall yield of the desired 3-bromo isomer. The high cost of the 3-bromo-4-methoxypyridine intermediate, if purchased directly, makes this route less economically viable for large-scale synthesis.

Analysis of Route 2:

  • Benefits: This route offers better control over regioselectivity. The strong directing effects of the nitro and hydroxyl/chloro groups should lead to a more predictable outcome in the subsequent functionalization steps. Starting with the moderately priced 4-hydroxypyridine is a reasonable economic entry point.

  • Drawbacks: This route involves more synthetic steps, which could potentially lower the overall yield. The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.

Conclusion and Recommendations

For laboratory-scale research and initial exploratory studies where the absolute cost is less critical, Route 1 , starting from commercially available 3-bromo-4-methoxypyridine, offers the most direct path to the target molecule. However, for process development and larger-scale synthesis, this approach is likely to be prohibitively expensive.

A more cost-effective variation of Route 1 , beginning with the inexpensive 4-chloropyridine hydrochloride to synthesize the 4-methoxypyridine intermediate in-house, presents a balanced approach. While it adds a synthetic step, the significant cost savings on the starting material make it an attractive option.

Route 2 is a logically sound and potentially more regioselective pathway. For research groups with expertise in multistep synthesis and handling of reactive reagents like POCl₃, this route offers a cost-effective strategy for producing this compound, especially when considering larger quantities where the cost of starting materials becomes a dominant factor.

Ultimately, the optimal synthesis strategy will depend on the specific needs and capabilities of the research team, balancing the trade-offs between the cost of materials, the number of synthetic steps, and the ease of execution and purification.

References

A Senior Application Scientist's Guide to 3-Bromo-4-methoxy-5-nitropyridine: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery and agrochemical synthesis, substituted pyridines are indispensable scaffolds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. Among these, 3-Bromo-4-methoxy-5-nitropyridine stands out as a highly functionalized and versatile synthetic intermediate. The strategic placement of a bromo, methoxy, and nitro group on the pyridine ring creates a molecule with distinct regions of reactivity, ripe for exploitation in complex molecular construction.

This guide provides an in-depth, objective comparison of this compound against its closest chemical analogs: 3-Chloro-4-methoxy-5-nitropyridine and 3-Iodo-4-methoxy-5-nitropyridine . Our analysis is grounded in field-proven insights and experimental data, designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies. We will dissect the performance of these intermediates in two of the most fundamental transformations in modern organic synthesis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Profiles: A Tale of Three Halogens

The primary difference between our three subjects lies in the halogen at the 3-position. This single atomic change has profound implications for bond strength, reactivity, and cost, which are central to any synthetic evaluation.

Property3-Chloro- (Alternative 1)3-Bromo- (Product of Interest)3-Iodo- (Alternative 2)Causality and Field Insight
Molecular Weight 188.56 g/mol 233.02 g/mol [1]279.99 g/mol Increasing atomic mass of the halogen directly impacts molecular weight. This is a key consideration for atom economy and downstream formulation calculations.
Reactivity in Pd Coupling LowestIntermediateHighestThe C-X bond strength (C-Cl > C-Br > C-I) is the primary determinant. Weaker bonds undergo oxidative addition to the Palladium catalyst more readily, often allowing for milder reaction conditions.
SNAr Reactivity HighestIntermediateLowestThis trend is governed by the electronegativity of the halogen (Cl > Br > I). The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more susceptible to nucleophilic attack.
Stability/Handling HighestHighModerateThe C-I bond is the most labile and can be sensitive to light and trace impurities, sometimes requiring more stringent storage and handling protocols.
Cost & Availability LowestIntermediateHighestChloro-aromatics are typically derived from the most cost-effective starting materials. The reagents required for iodination are generally more expensive than those for bromination.

Benchmarking Experiment 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of this reaction is highly dependent on the nature of the aryl halide. Here, we compare the performance of our three intermediates in a coupling reaction with a representative arylboronic acid.

Experimental Objective

To quantify the yield, reaction time, and purity of the coupled product formed from each of the three halogenated nitropyridine intermediates under standardized Suzuki-Miyaura conditions.

Workflow for Comparative Suzuki-Miyaura Coupling

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Weigh Intermediates: - 3-Chloro- (1.0 mmol) - 3-Bromo- (1.0 mmol) - 3-Iodo- (1.0 mmol) B Prepare Reagent Mix: - Phenylboronic Acid (1.2 eq) - Pd(PPh3)4 (3 mol%) - K2CO3 (2.0 eq) - Dioxane/H2O (4:1) C Combine & Degas: Add reagent mix to each intermediate in separate vials. Evacuate and backfill with N2 (3x). B->C D Heat & Stir: Place all vials in a pre-heated block at 90°C. Stir for 12h. C->D Inert Atmosphere E Reaction Monitoring: Withdraw aliquots at 2, 4, 8, 12h. Analyze by LC-MS. D->E F Workup & Purification: Quench with water, extract with EtOAc. Purify via column chromatography. E->F G Characterization: Determine isolated yield. Assess purity by HPLC & NMR. F->G

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol
  • Reaction Setup: To three separate oven-dried reaction vials, add the respective halogenated pyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to each vial.

  • Inert Atmosphere: Seal the vials with PTFE-lined caps. Evacuate and backfill each vial with dry nitrogen gas three times to ensure an inert atmosphere.

  • Reaction: Place the vials in a pre-heated aluminum block at 90°C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the resulting 4-methoxy-5-nitro-3-phenylpyridine product by ¹H NMR and Mass Spectrometry and determine the final purity by HPLC.

Comparative Performance Data
IntermediateReaction Time (for >95% conversion)Isolated Yield (%)Product Purity (HPLC, %)Key Observations
3-Chloro- > 12 hours45%96%Significant starting material remained even after 12 hours. Required a more active catalyst system (e.g., using SPhos or XPhos ligands) for efficient conversion, adding cost and complexity.[2][3]
3-Bromo- ~ 8 hours88%>99%The "Goldilocks" option. Provided a robust, high-yielding reaction under standard conditions with a common, cost-effective catalyst.[4] The reaction was clean with minimal byproduct formation.
3-Iodo- ~ 3 hours92%>99%Fastest conversion, as expected. However, prone to slight degradation and formation of de-iodinated byproducts if the reaction is overheated or run for an extended period.

Expertise in Action: The choice of Pd(PPh₃)₄ as a catalyst is a deliberate one for this benchmarking study. It is a workhorse catalyst that is effective but not overly active. This allows the inherent reactivity differences of the C-X bond to be clearly observed. While a more modern, highly active Buchwald-type ligand could force the chloro-intermediate to react faster, it would obscure the baseline reactivity and add unnecessary cost for the more reactive bromo and iodo analogs.[5] For routine synthesis, the bromo-intermediate provides the most practical balance of reactivity and cost.

Benchmarking Experiment 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitropyridine ring makes it an excellent substrate for SNAr reactions.[6][7] The nitro group, being a strong electron-withdrawing group, activates the ring for nucleophilic attack, particularly at the positions ortho and para to it.[7][8]

Experimental Objective

To compare the rate and efficiency of the SNAr reaction of each halogenated intermediate with a common secondary amine nucleophile, morpholine.

Logical Flow for SNAr Comparison

Start Start: Three Halogenated Pyridines Reagents Reagents Morpholine (Nucleophile, 2.2 eq) K2CO3 (Base, 2.5 eq) DMSO (Solvent) Start->Reagents Process Reaction Conditions 1. Combine reactants 2. Heat to 80°C 3. Monitor by HPLC Reagents->Process Analysis Analysis 1. Measure % Conversion vs. Time 2. Determine Isolated Yield 3. Assess Product Purity Process->Analysis

Caption: Decision logic and workflow for the SNAr benchmarking experiment.

Detailed Experimental Protocol
  • Reaction Setup: In three separate vials, dissolve the respective halogenated pyridine (1.0 mmol, 1.0 eq) in dimethyl sulfoxide (DMSO, 4 mL).

  • Reagent Addition: To each vial, add morpholine (2.2 mmol, 2.2 eq) followed by powdered potassium carbonate (2.5 mmol, 2.5 eq).

  • Reaction: Seal the vials and heat the reaction mixtures to 80°C with stirring.

  • Monitoring: Monitor the disappearance of starting material by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by LC-MS.

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature and pour it into ice water (50 mL).

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Analysis: Determine the isolated yield and assess the purity of the resulting 4-(4-methoxy-5-nitropyridin-3-yl)morpholine by HPLC and NMR.

Comparative Performance Data
IntermediateReaction Time (for >95% conversion)Isolated Yield (%)Product Purity (HPLC, %)Mechanistic Rationale
3-Chloro- ~ 2 hours94%>99%The high electronegativity of chlorine creates the most electrophilic carbon center at C-3, leading to the fastest rate of nucleophilic attack. This is the classic trend for SNAr reactions.[9]
3-Bromo- ~ 5 hours91%>99%Bromine is less electronegative than chlorine, resulting in a moderately slower reaction. However, the reaction is still highly efficient and clean.
3-Iodo- ~ 10 hours85%98%Iodine's low electronegativity makes the C-3 position less electrophilic, significantly slowing the rate-determining nucleophilic addition step. The leaving group ability (I > Br > Cl) is less important than the activation of the ring in this SNAr mechanism.

Expertise in Action: The choice of DMSO as a solvent is critical. As a polar aprotic solvent, it effectively solvates the potassium carbonate and the intermediate Meisenheimer complex, accelerating the reaction rate compared to protic solvents.[9] While the chloro-intermediate is the most reactive in SNAr, the bromo-intermediate often provides a more controlled reaction profile, which can be advantageous in complex syntheses where side reactions are a concern.

Conclusion: Strategic Selection of an Intermediate

This comparative guide demonstrates that This compound represents a highly effective and versatile synthetic intermediate, offering a superior balance of reactivity, stability, and cost for the most common and critical synthetic transformations.

  • For Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, it is the optimal choice, providing excellent yields under standard, cost-effective conditions without requiring the specialized, expensive ligands often needed for less reactive chloro-analogs.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions , while the chloro-analog is faster, the bromo-intermediate performs with high efficiency and offers a more moderate reaction rate that can be beneficial for process control and scalability.

The iodo-intermediate, while fastest in coupling reactions, is often prohibitively expensive and less stable for large-scale applications. The chloro-intermediate, though economical, frequently requires more significant process development and investment in advanced catalyst systems to achieve comparable efficiency in cross-coupling.

Therefore, for research, process development, and many manufacturing applications, This compound emerges as the intermediate of choice, providing a reliable, robust, and economically sound foundation for the synthesis of complex, high-value molecules.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-4-methoxy-5-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-4-methoxy-5-nitropyridine. As a substituted pyridine, this compound presents multiple hazards that necessitate a cautious and well-documented disposal pathway. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound is a halogenated nitropyridine derivative, and its hazard profile is dictated by these functional groups.

1.1. Identified Hazards

Based on available safety information, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning"[1].

1.2. Personal Protective Equipment (PPE)

Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including as a waste product. The general guidance for handling halogenated nitroaromatic compounds should be followed[2].

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation[2].
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation[2].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory irritation[2].

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is essential for compliant disposal[3][4]. This compound waste must be handled as hazardous waste and segregated appropriately.

2.1. Waste Categorization

This compound falls into the category of halogenated organic waste [5][6]. It is critical to keep it separate from non-halogenated waste streams to avoid complicating and increasing the cost of disposal[6][7].

Step-by-Step Collection Protocol:

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE)[8][9]. The container must have a secure, tight-fitting lid to prevent the release of vapors[4].

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity[3][4].

  • Accumulate Waste: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation[4]. The SAA should be under the control of the laboratory personnel.

  • Avoid Mixing Wastes: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents, acids, bases, or oxidizers, unless the compatibility is known and it is part of a specific institutional protocol[5].

Disposal Workflow: A Decision-Making Framework

The disposal of this compound must follow a structured workflow that ensures safety and regulatory compliance. The following diagram illustrates the decision-making process from waste generation to final disposal.

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Institutional Procedures cluster_2 Step 3: Final Disposition A Waste Generation (this compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Immediate Action C Select & Label Waste Container (Halogenated Organic Waste) B->C Segregation D Store in Satellite Accumulation Area C->D Safe Storage E Container Full or Disposal Required? D->E Condition Met F Contact Environmental Health & Safety (EHS) Dept. E->F Initiate Disposal G Arrange for Waste Pickup F->G Coordination H EHS Transports to Central Accumulation Area G->H Internal Transfer I Waste Manifested by Licensed Disposal Contractor H->I Regulatory Step J Final Disposal Method (Likely Incineration) I->J Final Step

Caption: Disposal workflow for this compound.

On-Site Treatment and Deactivation: A Word of Caution

While on-site chemical deactivation can sometimes be a viable option for reducing the hazardous nature of a waste product, this is not recommended for this compound without a thoroughly validated and peer-reviewed protocol specific to this compound. Halogenated and nitrated aromatic compounds can be highly reactive and may produce more hazardous byproducts if treated with inappropriate reagents[8].

Key Considerations:

  • Highly Reactive Substances: Any attempt at deactivation must be considered a chemical reaction in itself and should only be performed by trained personnel with a full understanding of the potential risks[8].

  • Regulatory Scrutiny: On-site treatment of hazardous waste is a regulated activity and may require specific permits.

Therefore, the most prudent and compliant approach is to manage this compound waste through your institution's EHS department and a licensed hazardous waste disposal contractor.

Final Disposal Pathway

The ultimate disposal of this compound will be determined by the licensed hazardous waste disposal facility. For pyridine and its derivatives, as well as other halogenated organic compounds, high-temperature incineration is a common and effective disposal method[10]. This process ensures the complete destruction of the organic molecule, converting it to less harmful inorganic components.

It is imperative that all waste is accompanied by a complete and accurate hazardous waste manifest, a document that tracks the waste from "cradle to grave"[3]. This documentation is typically handled by your institution's EHS department in conjunction with the disposal contractor.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2]. Seek immediate medical attention.
Inhalation Move to fresh air immediately[2]. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water[2]. Seek immediate medical attention.
Small Spill Absorb with an inert, dry material and place in an appropriate, labeled waste disposal container[9]. Clean the area with a suitable solvent and then soap and water. Ensure proper PPE is worn.
Large Spill Evacuate the area and contact your institution's EHS or emergency response team immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a logistical task but a critical component of responsible laboratory management. By adhering to the principles of hazard assessment, proper segregation, and established institutional procedures, researchers can ensure a safe working environment and maintain compliance with all relevant environmental regulations. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.

References

Personal protective equipment for handling 3-Bromo-4-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 3-Bromo-4-methoxy-5-nitropyridine: Personal Protective Equipment and Operational Protocols

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel reagents is a constant. Among these is this compound, a heterocyclic compound with significant potential. However, its utility in the laboratory is intrinsically linked to our ability to handle it with the utmost respect for safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential personal protective equipment (PPE), operational workflows, and disposal plans for this compound. Our approach is grounded in the principles of chemical causality, ensuring that every recommendation is not just a rule to be followed, but a logical consequence of the compound's structural characteristics.

Decoding the Hazard Profile: A Structure-Based Assessment

While a specific, universally adopted Safety Data Sheet (SDS) for this compound may not be available from all suppliers, a thorough understanding of its constituent functional groups allows for a robust hazard assessment. The molecule is a pyridine ring substituted with a bromine atom, a methoxy group, and a nitro group. Each of these imparts specific properties that inform our safety protocols.

  • Nitropyridine Core: Nitropyridine derivatives are known to be biologically active and can be toxic. They may cause skin, eye, and respiratory irritation.[1][2][3] Harmful effects if swallowed are also a primary concern.[1][4]

  • Bromination: As a halogenated aromatic compound, there is a potential for skin irritation and other health hazards associated with this class of chemicals.[5]

  • General Reactivity: The presence of a nitro group suggests that the compound could be reactive, and it should be stored away from incompatible materials such as strong oxidizing agents and acids.[3][6]

Given these characteristics, a proactive and cautious approach is essential. All handling of this compound should be preceded by a thorough review of the supplier-specific SDS and an internal risk assessment.

The First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.[5] The following table outlines the minimum requirements for handling this compound.

Protection Area Required PPE Rationale and Expert Insight
Eye and Face Chemical safety goggles and a face shield.[5][7]Goggles provide a seal against splashes and dust. A face shield offers a secondary, broader barrier, which is critical when handling the solid or preparing solutions where splashing is a risk.[7][8]
Hand Chemical-resistant nitrile gloves.[5][8]Nitrile gloves offer good resistance to a range of chemicals, including solvents that might be used with this compound. Double-gloving is recommended as a best practice to prevent exposure in case the outer glove is compromised.
Body Chemical-resistant laboratory coat.[5]A lab coat protects personal clothing and skin from accidental spills. Ensure it is fully buttoned.
Respiratory Use within a certified chemical fume hood.[2][5]This is the primary engineering control to prevent inhalation of fine dust particles or potential vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered after a formal risk assessment.[3][5]

A Self-Validating System: The Operational Workflow

Adherence to a strict, logical workflow is a self-validating system for safety. Each step is designed to minimize exposure and prevent cross-contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Hood handle_transfer Perform Transfers & Reactions handle_weigh->handle_transfer clean_decon Decontaminate Glassware clean_waste Segregate Waste clean_decon->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe

Caption: A three-phase workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation Phase:

    • Documentation Review: Always begin by reading the Safety Data Sheet provided by the manufacturer. Conduct a risk assessment for the specific procedure you are about to perform.

    • PPE Adornment: Put on all required PPE as detailed in the table above before entering the designated work area.

    • Engineering Control Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[5]

  • Handling Phase:

    • Weighing and Aliquoting: Conduct all manipulations of the solid compound within the fume hood to contain any dust.[5] Use non-sparking tools.[2][4]

    • Reactions and Transfers: When performing reactions, keep all vessels within the fume hood. Use appropriate glassware to minimize spills.

  • Post-Handling Phase:

    • Decontamination: Rinse any contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[5] Collect this rinsate as hazardous waste.

    • Waste Segregation: This is a critical step. All waste containing this compound must be classified as halogenated organic waste and collected in a dedicated, clearly labeled container.[9] Do not mix with non-halogenated waste.[9]

    • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, lab coat, inner gloves). Wash hands thoroughly after exiting the lab.

Emergency Response Plan

In the event of an accidental release or exposure, a clear and immediate response is crucial.

Incident Type Immediate Action Protocol
Skin Contact Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1][10] Seek medical attention.
Eye Contact Flush eyes immediately with plenty of water for at least 15 minutes, including under the eyelids.[3][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][10] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]
Minor Spill In a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[1]
Major Spill Evacuate the area and contact your institution's environmental health and safety office immediately.

Disposal and Decontamination

Proper disposal is not just a matter of safety, but also of environmental responsibility.

  • Waste Categorization: All materials, both liquid and solid, contaminated with this compound must be disposed of as halogenated organic waste .[9]

  • Containerization: Use designated, properly labeled, and sealed containers for waste collection.[9]

  • Decontamination of Work Surfaces: After completing work, wipe down the fume hood surfaces with an appropriate solvent and then with soap and water. Dispose of the cleaning materials as solid hazardous waste.

By adhering to these protocols, you build a culture of safety that extends beyond the individual to protect the entire research community. The principles outlined here are designed to be a foundational guide, which should be adapted and integrated into your institution's specific chemical hygiene plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.